molecular formula C18H22O3 B127061 Arohynapene A CAS No. 154445-08-6

Arohynapene A

Cat. No.: B127061
CAS No.: 154445-08-6
M. Wt: 286.4 g/mol
InChI Key: LPDVNGOVYMGORG-YDFGWWAZSA-N
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Description

Arohynapene A is a polyketide secondary metabolite identified from the fungal strain Penicillium sp. IBWF104-06 . It belongs to the tanzawaic acid family of natural products, which are characterized by a core trans-decalin skeleton coupled to a penta-2,4-dienoic acid side chain . The primary research value of this compound documented in its discovery lies in its antifungal properties. Bioactivity-guided testing found that this compound inhibits the conidial germination of Magnaporthe oryzae , the causative agent of rice blast disease, a devastating plant pathogen affecting cultivated rice worldwide . This specific activity positions this compound as a compound of interest for agricultural microbiology and plant pathology research, particularly in the search for novel, naturally derived crop protection agents. While the precise molecular mechanism of action for this compound remains to be fully elucidated, research on structurally related tanzawaic acid derivatives has revealed other valuable biological activities, including lipid-lowering effects in HepG2 liver cells and the inhibition of protein tyrosine phosphatase 1B (PTP1B) . This suggests that this compound may serve as a valuable biochemical probe for exploring diverse biological pathways. For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154445-08-6

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H22O3/c1-11-8-9-15-17(12(2)10-13(3)18(15)21)14(11)6-4-5-7-16(19)20/h4-9,12-13,18,21H,10H2,1-3H3,(H,19,20)/b6-4+,7-5+

InChI Key

LPDVNGOVYMGORG-YDFGWWAZSA-N

Isomeric SMILES

CC1CC(C2=C(C1O)C=CC(=C2/C=C/C=C/C(=O)O)C)C

Canonical SMILES

CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C

Synonyms

5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid
arohynapene A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Arohynapene A from Penicillium steckii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arohynapene A, a polyketide secondary metabolite produced by the fungus Penicillium steckii, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, biosynthesis, methods for production and isolation, and biological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Penicillium steckii, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites, including mycotoxins like citrinin and other polyketides such as tanzawaic acids.[1][2] Among these metabolites is this compound, a polyketide characterized by a tetrahydronaphthalene core.[3][4] Initially isolated from Penicillium sp. FO-2295, this compound has been subsequently identified from strains of P. steckii, such as JB-NW-2-1, an endophyte isolated from the mangrove plant Avicennia marina.[3][4] This guide consolidates the current knowledge on this compound, offering a technical resource for its study and potential applications.

Production of this compound

Producing Organism

The primary organism discussed for this compound production is Penicillium steckii, particularly the strain JB-NW-2-1.[4] Another reported producer is Penicillium sp. FO-2295.[3]

Cultivation of Penicillium steckii

While a specific, detailed protocol for the cultivation of P. steckii JB-NW-2-1 for this compound production is not extensively documented in publicly available literature, a general methodology for cultivating Penicillium species for secondary metabolite production can be adapted.

Experimental Protocol: Cultivation of Penicillium steckii (General)

  • Strain Maintenance: Maintain cultures of Penicillium steckii on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days to achieve good sporulation.[5]

  • Seed Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a yeast extract-sucrose medium (e.g., 3 g/L yeast extract, 21 g/L sucrose), with spores from the PDA slant.[6]

  • Incubation: Incubate the seed culture at 25-28°C on a rotary shaker at approximately 120-150 rpm for 2-3 days.[6]

  • Production Culture: Transfer the seed culture to a larger volume of the production medium. The composition of the production medium can significantly influence secondary metabolite yield and may require optimization. A complex medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts is typically used.

  • Fermentation: Incubate the production culture under the same conditions as the seed culture for a period of 7-21 days, monitoring for the production of this compound.[7]

Extraction and Purification

The extraction and purification of this compound from the fermentation broth generally involves solvent extraction followed by chromatographic techniques.[3][7]

Experimental Protocol: Extraction and Purification of this compound

  • Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelium with an organic solvent such as ethyl acetate.[7][8] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel or a reverse-phase support (e.g., C18). Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or methanol-water) to fractionate the components.[9][10]

  • Preparative High-Performance Liquid Chromatography (HPLC): Purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.[3][8]

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

Table 1: Spectroscopic Data for this compound (Note: Specific data points for this compound are not readily available in the searched literature. The following is a template based on typical data for similar polyketides.)

Spectroscopic Technique Observed Features
HRESIMS[M+H]⁺ or [M-H]⁻ ion corresponding to the molecular formula.
IR (cm⁻¹)Absorptions for -OH, C=O, C=C, and C-H bonds.
¹H NMR (ppm)Chemical shifts and coupling constants for protons in different chemical environments.
¹³C NMR (ppm)Chemical shifts for all carbon atoms in the molecule.

Biological Activity

This compound has been evaluated for its cytotoxic and anticoccidial activities.

Cytotoxic Activity

A study investigating the cytotoxic effects of this compound against four human cancer cell lines (HeLa cervical, MCF-7 breast, B16-F10 melanoma, and A549 lung adenocarcinoma) found no significant activity.[4]

Table 2: Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
HeLa> 500[4]
MCF-7> 500[4]
B16-F10> 500[4]
A549> 500[4]

Experimental Protocol: Resazurin Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add a resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Anticoccidial Activity

This compound has shown inhibitory activity against the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry.[3]

Table 3: Anticoccidial Activity of this compound

Parasite Assay Result
Eimeria tenellaIn vitro inhibition of schizont development in BHK-21 cellsNo schizonts observed at concentrations > 35.0 µM[3]

Experimental Protocol: In Vitro Anticoccidial Assay (Eimeria tenella)

  • Host Cell Culture: Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells, in a multi-well plate.[3][11]

  • Parasite Preparation: Obtain and sporulate E. tenella oocysts and excyst the sporozoites.[1]

  • Infection and Treatment: Infect the host cell monolayer with sporozoites and treat with different concentrations of this compound.

  • Incubation: Incubate the infected and treated cells for a period sufficient for parasite development (e.g., 48-72 hours).

  • Assessment of Inhibition: Evaluate the inhibition of parasite development, for example, by counting the number of schizonts or by using a quantitative method like qPCR to measure parasite DNA replication.[11]

Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS).[4][12] The tetrahydronaphthalene core of this compound is a decalin derivative, indicating the involvement of a specific type of PKS.

While the specific gene cluster for this compound biosynthesis has not been identified, studies on other decalin-containing polyketides in Penicillium, such as tanzawaic acids, provide a putative model. The biosynthesis is likely initiated by a highly reducing PKS (HR-PKS) that synthesizes a linear polyketide chain. This chain then undergoes cyclization, possibly through a Diels-Alder reaction, and subsequent tailoring reactions (e.g., oxidation, reduction, methylation) catalyzed by enzymes encoded in the same gene cluster to form the final this compound structure.

Diagram 1: Putative Biosynthetic Pathway of this compound

This compound Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks linear_polyketide Linear Polyketide Intermediate pks->linear_polyketide cyclization Cyclization (e.g., Diels-Alder) linear_polyketide->cyclization tetrahydronaphthalene Tetrahydronaphthalene Core cyclization->tetrahydronaphthalene tailoring Tailoring Enzymes (Oxidation, Reduction, etc.) tetrahydronaphthalene->tailoring arohynapene_a This compound tailoring->arohynapene_a

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflows

Diagram 2: Workflow for this compound Production and Isolation

This compound Workflow cluster_production Production cluster_isolation Isolation & Purification cultivation Cultivation of P. steckii fermentation Fermentation cultivation->fermentation extraction Solvent Extraction fermentation->extraction column_chrom Column Chromatography extraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc characterization Structural Elucidation (NMR, MS, IR) prep_hplc->characterization Pure this compound bioassay Biological Activity Assays characterization->bioassay

Caption: General workflow for this compound production and analysis.

Conclusion

This compound represents an interesting polyketide from Penicillium steckii with documented anticoccidial activity. This guide provides a foundational framework for researchers interested in this compound, covering its biological source, production, isolation, and bioactivity. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential. The detailed protocols and compiled data herein serve as a valuable starting point for these future investigations.

References

The Discovery and Biological Evaluation of Arohynapene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arohynapene A, a novel polyketide compound, has been isolated from the marine-derived fungus Penicillium sp. FO-2295. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and its in vitro biological evaluation are presented. This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a significant pathogen in the poultry industry. This document aims to serve as a valuable resource for researchers interested in the development of new therapeutic agents from marine natural products.

Introduction

Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These organisms thrive in unique and competitive environments, leading to the production of novel chemical entities with potential applications in medicine and agriculture. Within this context, this compound was discovered as a product of Penicillium sp. FO-2295, a fungus isolated from a marine environment.[1] Its identification was the result of a screening program aimed at discovering new anticoccidial agents.[1] Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a major economic burden on the global poultry industry, and the development of new, effective treatments is a continuous necessity.

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of Penicillium sp. FO-2295. The subsequent isolation and purification of the compound involve a multi-step process combining solvent extraction and preparative high-performance liquid chromatography (HPLC).

Fermentation Protocol

Details regarding the specific fermentation medium composition and culture conditions for Penicillium sp. FO-2295 to produce this compound are outlined in the original research publication. For general guidance on Penicillium fermentation for the production of secondary metabolites, a typical approach is provided below.

Typical Fermentation Parameters for Penicillium Species:

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Penicillium sp. FO-2295. This culture is typically grown for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production culture.

  • Production Medium: A production medium rich in carbon and nitrogen sources is used. A common base for fungal fermentation includes glucose or sucrose as a carbon source, and yeast extract, peptone, or ammonium salts as a nitrogen source. Mineral salts such as potassium phosphate and magnesium sulfate are also included. For example, a medium could consist of (g/L): glucose (20), yeast extract (10), KH2PO4 (3.0), and glycine (12.0), supplemented with a trace element solution.[2]

  • Fermentation Conditions: The production culture is incubated at a controlled temperature, typically around 28°C, with continuous agitation to ensure adequate aeration.[3] The fermentation is carried out for a period determined by the production profile of this compound, which can range from several days to weeks.[4]

Extraction and Purification Protocol

Following fermentation, the culture broth is harvested for the extraction of this compound.

  • Solvent Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate.[3] The organic phase, containing the crude extract, is then separated from the aqueous phase and concentrated under reduced pressure.

  • Preparative High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to preparative HPLC for the final purification of this compound. A reverse-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) in water or a buffer. The separation is monitored by UV detection at a wavelength appropriate for the chromophore of this compound. Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.[5]

Structure Elucidation

The chemical structure of this compound was determined to be (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. This elucidation was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Spectroscopic Data

Detailed 1H and 13C NMR spectroscopic data are essential for the unambiguous identification of this compound. While the specific spectral data from the original discovery is not fully detailed here, a representative table of expected chemical shifts is provided for guidance.

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
1~170-
2~120~5.8 (d)
3~145~7.3 (dd)
4~130~6.2 (dd)
5~150~6.5 (d)
.........
CH₃~20~1.0 (d)
CH₃~15~1.2 (s)
CH₃~18~0.9 (d)
Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and instrument used.

Biological Activity: Anticoccidial Effects

This compound has demonstrated significant in vitro activity against Eimeria tenella, the causative agent of cecal coccidiosis in chickens.

In Vitro Anticoccidial Assay Protocol

The anticoccidial activity of this compound was assessed by observing its inhibitory effect on the development of E. tenella schizonts in a host cell line.

  • Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Sporozoite Preparation: Sporulated oocysts of E. tenella are subjected to excystation to release sporozoites. This is typically achieved by mechanical grinding to break the oocyst wall, followed by incubation in a solution containing trypsin and bile salts to release the sporozoites.

  • Infection and Treatment: Confluent monolayers of BHK-21 cells are infected with the prepared sporozoites. Immediately after infection, the cells are treated with various concentrations of this compound. Control groups include infected, untreated cells and cells treated with a known anticoccidial drug.

  • Quantification of Schizont Inhibition: After a suitable incubation period (e.g., 48-72 hours) to allow for the development of schizonts in the control group, the cells are fixed and stained. The number of schizonts in treated and untreated wells is then counted under a microscope. The percentage of inhibition is calculated relative to the untreated control.

Quantitative Data

The initial studies on this compound reported a significant inhibition of schizont development. No schizonts were observed in the host cells at concentrations above 35.0 µM.[1] This indicates potent activity, though a precise IC₅₀ value was not reported in the available literature.

Compound Organism Assay Result Reference
This compoundEimeria tenellaIn vitro schizont inhibition (BHK-21 cells)No schizonts observed at >35.0 µM[1]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound against Eimeria tenella has not yet been elucidated. However, the disruption of the parasite's intracellular development suggests interference with essential metabolic or signaling pathways. Potential targets for anticoccidial compounds include enzymes involved in parasite replication, nutrient uptake mechanisms, or pathways that regulate the parasite's life cycle progression. For instance, some anticoccidial drugs are known to interfere with mitochondrial respiration or folate biosynthesis in the parasite. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound. One potential avenue of investigation could be the impact of this compound on the host cell's signaling pathways that are modulated by the parasite to facilitate its survival and replication, such as pathways involved in apoptosis or immune evasion.[6][7]

Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in the discovery and evaluation of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_evaluation Biological Evaluation Inoculation Inoculation of Penicillium sp. FO-2295 Fermentation_Culture Fermentation in Production Medium Inoculation->Fermentation_Culture Growth Phase Solvent_Extraction Extraction of Culture Broth Fermentation_Culture->Solvent_Extraction Harvest Preparative_HPLC Preparative HPLC Solvent_Extraction->Preparative_HPLC Purification Pure_Arohynapene_A Pure this compound Preparative_HPLC->Pure_Arohynapene_A Isolation In_Vitro_Assay Anticoccidial Assay (E. tenella in BHK-21 cells) Data_Analysis Determination of Schizont Inhibition In_Vitro_Assay->Data_Analysis Pure_Arohynapene_A->In_Vitro_Assay Testing

Caption: Overall workflow for the production and evaluation of this compound.

structure_elucidation_workflow Pure_Compound Pure this compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HR-MS) Pure_Compound->Mass_Spectrometry Data_Interpretation Spectroscopic Data Interpretation NMR_Spectroscopy->Data_Interpretation Mass_Spectrometry->Data_Interpretation Proposed_Structure Proposed Structure of This compound Data_Interpretation->Proposed_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

This compound represents a promising lead compound for the development of new anticoccidial drugs. Its discovery highlights the potential of marine-derived fungi as a source of novel and effective therapeutic agents. This technical guide provides a foundational understanding of this compound, from its microbial origin to its biological activity. Further research is warranted to fully elucidate its mechanism of action, which will be crucial for its future development as a veterinary drug. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Arohynapene A Biosynthesis Pathway in Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arohynapene A, a meroterpenoid produced by Penicillium sp. FO-2295, exhibits promising anticoccidial activity, making its biosynthetic pathway a subject of significant interest for potential biotechnological production and analog generation. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fungal secondary metabolite biosynthesis. While the specific gene cluster for this compound has not been explicitly detailed in the current scientific literature, this document outlines a hypothesized pathway involving a polyketide synthase (PKS) and a terpene cyclase, along with subsequent tailoring enzymes. Furthermore, this guide presents detailed experimental protocols for the identification and characterization of the this compound biosynthetic gene cluster, and templates for the presentation of quantitative data. Diagrams illustrating the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this bioactive compound.

Introduction

Penicillium species are renowned for their prolific production of a diverse array of secondary metabolites with significant pharmacological applications. This compound, isolated from Penicillium sp. FO-2295, is a notable example, demonstrating potent activity against Eimeria tenella, the causative agent of coccidiosis in poultry. The chemical structure of this compound, featuring a tetrahydronaphthalene core linked to a pentadienoic acid side chain, suggests a hybrid biosynthetic origin from both the polyketide and terpenoid pathways. Understanding the enzymatic cascade responsible for its formation is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a putative biosynthetic pathway is proposed, initiating from precursors supplied by primary metabolism. The pathway is hypothesized to involve the coordinated action of a Polyketide Synthase (PKS) and a Terpene Cyclase, followed by a series of modifications by tailoring enzymes.

This compound Putative Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Putative this compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) TC Terpene Cyclase Farnesyl pyrophosphate (FPP)->TC Cyclization Polyketide intermediate Polyketide intermediate PKS->Polyketide intermediate Chain assembly & cyclization Tetrahydronaphthalene intermediate Tetrahydronaphthalene intermediate TC->Tetrahydronaphthalene intermediate P450_1 Cytochrome P450 Monooxygenase 1 Hydroxylated tetrahydronaphthalene Hydroxylated tetrahydronaphthalene P450_1->Hydroxylated tetrahydronaphthalene DH Dehydrogenase P450_2 Cytochrome P450 Monooxygenase 2 DH->P450_2 This compound precursor This compound precursor P450_2->this compound precursor Hydroxylation Ox Oxidase This compound This compound Ox->this compound Polyketide intermediate->P450_1 Tetrahydronaphthalene intermediate->P450_1 Fusion Hydroxylated tetrahydronaphthalene->DH Dehydrogenation This compound precursor->Ox Oxidation

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data that would be generated during the characterization of the this compound biosynthetic pathway.

Table 1: Gene Expression Levels of Putative Biosynthetic Genes

GenePutative FunctionRelative Expression Level (qRT-PCR)
aroA (PKS)Polyketide SynthaseData
aroB (TC)Terpene CyclaseData
aroC (P450)Cytochrome P450 MonooxygenaseData
aroD (DH)DehydrogenaseData
aroE (Ox)OxidaseData
aroR (TF)Transcription FactorData

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AroAAcetyl-CoADataDataData
AroAMalonyl-CoADataDataData
AroBFarnesyl pyrophosphateDataDataData
AroCTetrahydronaphthalene intermediateDataDataData

Table 3: Metabolite Production in Engineered Strains

StrainThis compound Titer (mg/L)Precursor Accumulation (µg/L)
Penicillium sp. FO-2295 (Wild Type)DataData
ΔaroA knockout mutantDataData
ΔaroB knockout mutantDataData
ΔaroC knockout mutantDataData
aroA overexpression strainDataData

Experimental Protocols

Identification of the this compound Biosynthetic Gene Cluster

A combination of genomic sequencing and bioinformatic analysis is the primary approach for identifying the biosynthetic gene cluster.

BGC Identification Workflow cluster_0 Genomic Analysis cluster_1 Bioinformatic Analysis cluster_2 Verification Genomic DNA Extraction Genomic DNA Extraction Whole Genome Sequencing Whole Genome Sequencing Genomic DNA Extraction->Whole Genome Sequencing Genome Assembly Genome Assembly Whole Genome Sequencing->Genome Assembly Gene Prediction Gene Prediction Genome Assembly->Gene Prediction antiSMASH Analysis antiSMASH Analysis Gene Prediction->antiSMASH Analysis Putative BGC Identification Putative BGC Identification antiSMASH Analysis->Putative BGC Identification Comparative Genomics Comparative Genomics Putative BGC Identification->Comparative Genomics Transcriptomic Analysis Transcriptomic Analysis Putative BGC Identification->Transcriptomic Analysis Final BGC Annotation Final BGC Annotation Comparative Genomics->Final BGC Annotation Transcriptomic Analysis->Final BGC Annotation Gene Function Workflow cluster_0 Gene Knockout cluster_1 Heterologous Expression Design gRNA Design gRNA CRISPR-Cas9 System Assembly CRISPR-Cas9 System Assembly Design gRNA->CRISPR-Cas9 System Assembly Protoplast Transformation Protoplast Transformation CRISPR-Cas9 System Assembly->Protoplast Transformation Mutant Screening Mutant Screening Protoplast Transformation->Mutant Screening Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Mutant Screening->Metabolite Analysis (LC-MS) Gene Cloning Gene Cloning Expression Vector Construction Expression Vector Construction Gene Cloning->Expression Vector Construction Host Transformation (e.g., A. nidulans) Host Transformation (e.g., A. nidulans) Expression Vector Construction->Host Transformation (e.g., A. nidulans) Cultivation and Induction Cultivation and Induction Host Transformation (e.g., A. nidulans)->Cultivation and Induction Cultivation and Induction->Metabolite Analysis (LC-MS)

Spectroscopic Analysis of Novel Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel natural products are pivotal to drug development and various scientific disciplines. A critical step in this process is the elucidation of the chemical structure of a newly isolated compound. This guide provides an in-depth overview of the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural determination of a hypothetical novel sesquiterpenoid, designated here as "Hypotheticin A." The principles and methodologies outlined are broadly applicable to the characterization of new chemical entities.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For novel natural products, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed.

Experimental Protocol: HR-ESI-MS

A solution of the purified compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile) is infused into the mass spectrometer. The ESI source ionizes the sample, and the mass analyzer detects the mass-to-charge ratio (m/z) of the resulting ions.

  • Instrumentation : High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode : Positive or negative, depending on the compound's ability to gain or lose a proton or form adducts.

  • Scan Range : A wide range is initially scanned (e.g., m/z 100-1000) to identify the molecular ion peak.

  • Data Analysis : The data is processed to determine the exact mass of the molecular ion, which is then used to calculate the elemental composition.

Data Presentation: Hypotheticin A

The HR-ESI-MS analysis of Hypotheticin A provided a molecular ion peak that was used to deduce its elemental formula.

ParameterObserved Value
Ion[M+H]⁺
Measured m/z235.1693
Calculated m/z235.1698
Elemental FormulaC₁₅H₂₃O₂
Mass Error-2.1 ppm
Rings + Double Bonds5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structure elucidation.

Experimental Protocol: NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer.

  • Instrumentation : 400-600 MHz NMR Spectrometer.

  • Solvent : Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Experiments :

    • ¹H NMR: To identify the number and type of protons.

    • ¹³C NMR: To determine the number and type of carbons.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).

Data Presentation: ¹H NMR Data for Hypotheticin A (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)Integration
15.80d10.01H
25.95dd10.0, 5.01H
32.10m2H
54.50t7.51H
62.25m2H
91.80m1H
101.65m2H
121.25s3H
131.05d7.03H
140.95s3H
150.85s3H
Data Presentation: ¹³C NMR Data for Hypotheticin A (125 MHz, CDCl₃)
PositionδC (ppm)DEPT-135
1128.5CH
2135.2CH
335.8CH₂
4150.1C
575.3CH
640.2CH₂
7205.1C
855.4C
945.1CH
1028.9CH₂
1138.7C
1225.6CH₃
1321.3CH₃
1429.8CH₃
1518.2CH₃

Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product is a logical progression from initial isolation to the final determination of its stereochemistry. The following diagram illustrates a typical workflow.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Determination cluster_bioactivity Biological Evaluation raw_material Natural Source (e.g., Plant, Fungus) extraction Solvent Extraction raw_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Isolation of Pure Compound fractionation->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis elemental_formula Determine Elemental Formula ms_analysis->elemental_formula planar_structure Elucidate Planar Structure nmr_analysis->planar_structure elemental_formula->planar_structure relative_config Determine Relative Stereochemistry (NOESY) planar_structure->relative_config absolute_config Determine Absolute Stereochemistry (e.g., ECD, X-ray) relative_config->absolute_config bioassays Biological Assays absolute_config->bioassays

Caption: Workflow for the isolation and structure elucidation of a novel natural product.

Conclusion

The combination of mass spectrometry and a suite of NMR experiments provides a robust platform for the structural elucidation of novel natural products. The data presented for the hypothetical "Hypotheticin A" illustrates the type of information obtained from these techniques and how it is organized to build a chemical structure. This systematic approach is fundamental in the field of natural product chemistry and drug discovery, enabling the identification of new bioactive compounds.

Unlocking Nature's Pharmacy: A Technical Guide to Polyketide Natural Products from Mangrove Endophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mangrove ecosystems, thriving at the interface of land and sea, represent a unique and largely untapped reservoir of biodiversity. Within these resilient plants reside endophytic fungi, microorganisms that live within plant tissues without causing any apparent disease. These endophytes have emerged as prolific producers of novel secondary metabolites, among which polyketides are a prominent and structurally diverse class of natural products. This in-depth technical guide delves into the core of discovering and characterizing polyketide natural products from mangrove endophytes, offering a comprehensive overview of the methodologies, quantitative data, and biosynthetic pathways that are pivotal for advancing drug discovery and development.

The Promise of Polyketides from a Unique Ecological Niche

Mangrove endophytic fungi exist in a highly competitive and fluctuating environment, a factor that is believed to drive the evolution of unique biosynthetic pathways for potent bioactive compounds. Polyketides, synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits, exhibit a remarkable array of chemical scaffolds and biological activities. These activities span from antimicrobial and antifungal to cytotoxic, anti-inflammatory, and enzyme inhibitory properties, making them prime candidates for therapeutic lead compounds. Over the past few decades, a significant number of novel polyketides have been isolated from mangrove-associated fungi, demonstrating the immense potential of this ecological niche for natural product discovery.[1][2]

Quantitative Bioactivity of Polyketides from Mangrove Endophytes

The following tables summarize the quantitative data for various polyketides isolated from mangrove endophytic fungi, providing a comparative overview of their biological activities.

Table 1: Antimicrobial and Antifungal Activity of Polyketides

Fungal StrainMangrove HostPolyketide Compound(s)Target OrganismMIC (µg/mL)MIC (µM)Reference
Phoma sp. SYSU-SK-7Kandelia candelColletotric BPseudomonas aeruginosa3.27-[3][4]
Methicillin-resistant Staphylococcus aureus (MRSA)1.67-[3]
Candida albicans6.28-[3]
Trichoderma lentiforme ML-P8-2Bruguiera gymnorrhizaCompound 6Penicillium italicum-6.25[1][5]
Tandyukisin G (9)Penicillium italicum-6.25[1][5]
Daldinia eschscholzii HJX1P2SedimentDaldinaphchrome A-C (1-3), 7, 9Staphylococcus aureus strains-74.4 - 390.6[6]
Cladosporium cladosporioides MA-299Bruguiera gymnorrhizaCompounds 1-4, 6, 7Various bacteria and fungi1.0 - 64-[7]

Table 2: Cytotoxic Activity of Polyketides

| Fungal Strain | Mangrove Host | Polyketide Compound | Cell Line | IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Penicillium sp. SCSIO 41411 | Sediment | Embelin A (4) | PC-3 (prostate cancer) | 18.69 |[8] | | | | | LNCaP (prostate cancer) | 31.62 |[8] | | Phomopsis sp. DHS-11 | Not specified | Compound 2 | HepG2 (liver cancer) | 4.66 |[9] | | | | Compound 3 | HepG2 (liver cancer) | 6.07 |[9] | | | | Compound 3 | HeLa (cervical cancer) | 20.2 |[9] | | Pseudopestalotiopsis theae | Rhizophora racemosa | Cytosporin W (23) | L5178Y (mouse lymphoma) | 3.0 |[10][11] | | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Compound 7 | H1975 (lung cancer) | 10.0 |[12] |

Table 3: Enzyme Inhibitory and Other Activities of Polyketides

| Fungal Strain | Mangrove Host | Polyketide Compound(s) | Target/Activity | IC50/EC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Phoma sp. SYSU-SK-7 | Kandelia candel | Compounds 1-5 | α-glucosidase inhibition | 36.2 - 90.6 |[3] | | | | 8-hydroxy-pregaliellalactone B | α-glucosidase inhibition | 40.8 |[4] | | Penicillium sp. SCSIO 41411 | Sediment | Compound 12 | DPPH radical scavenging | 16.21 µg/mL (EC50) |[8] | | Trichoderma lentiforme ML-P8-2 | Bruguiera gymnorrhiza | Compound 3 | AChE inhibition | 20.6 |[1][5] | | Daldinia eschscholzii HJX1P2 | Sediment | Compound 1 | Nitric oxide (NO) production inhibition | 62.9 |[6] | | | | Compounds 7, 8 | DPPH radical scavenging | 117.4, 46.2 |[6] | | | | Compounds 4, 10 | ABTS+ radical scavenging | 66.6, 33.2 |[6] | | Daldinia eschscholtzii KBJYZ-1 | Not specified | Eschscholin B (2) | Anti-inflammatory | 19.3 |[13] | | | | Daldilene A (6) | Anti-inflammatory | 12.9 |[13] | | Penicillium sp. BJR-P2 | Avicennia marina | Penicillol B (2) | NO production inhibition | 12 |[14] | | Cladosporium cladosporioides MA-299 | Bruguiera gymnorrhiza | Compound 3 | Acetylcholinesterase inhibition | 40.26 |[7] | | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Compound 4 | DPPH radical scavenging | 2.65 |[12] | | | | Compounds 8-10 | DPPH radical scavenging | 0.24 - 6.67 |[12] |

Experimental Protocols: A Step-by-Step Guide

The successful discovery of novel polyketides from mangrove endophytes hinges on a series of well-defined experimental procedures. This section provides a detailed methodology for the key stages of this process.

Isolation of Endophytic Fungi from Mangrove Plants

The initial step involves the careful collection and isolation of endophytic fungi from healthy mangrove plant tissues.

Materials:

  • Healthy mangrove plant parts (leaves, stems, roots, hypocotyls, or fruits).[1][15]

  • Sterile distilled water.

  • 70-75% ethanol.[15]

  • 1-5% sodium hypochlorite (NaOCl) solution.[15]

  • Fungal growth medium plates (e.g., Potato Dextrose Agar - PDA, Malt Extract Agar - MEA) amended with an antibacterial agent (e.g., chloramphenicol).[16]

  • Sterile scalpels, forceps, and Petri dishes.

Procedure:

  • Surface Sterilization: Thoroughly wash the collected plant material with tap water, followed by sterile distilled water.[16] Immerse the plant segments in 70-75% ethanol for 30-60 seconds.[15] Subsequently, immerse them in 1-5% NaOCl solution for 1-5 minutes. The duration of sterilization may need to be optimized for different plant tissues. Finally, rinse the sterilized plant material multiple times with sterile distilled water to remove any residual sterilizing agents.[16]

  • Plating: Aseptically cut the surface-sterilized plant segments into small pieces (approximately 0.5 cm x 0.5 cm). Place these segments onto the surface of the fungal growth medium plates.

  • Incubation: Incubate the plates at a suitable temperature, typically 25-28°C, for several days to weeks.[16] Monitor the plates regularly for fungal growth emerging from the plant tissues.

  • Pure Culture Isolation: Once fungal hyphae are observed, carefully transfer the hyphal tips to fresh medium plates to obtain pure cultures. This process may need to be repeated to ensure the purity of the fungal isolates.

Fungal Culture and Fermentation

Large-scale cultivation of the isolated endophytic fungi is necessary to produce a sufficient quantity of secondary metabolites for isolation and characterization.

Materials:

  • Pure fungal culture.

  • Seed culture medium (e.g., Potato Dextrose Broth - PDB, Malt Extract Broth - MEB).

  • Production medium (e.g., solid rice medium, liquid fermentation medium).[10][11]

  • Erlenmeyer flasks or bioreactors.

  • Shaker incubator.

Procedure:

  • Seed Culture Preparation: Inoculate a small piece of the pure fungal culture into a flask containing the seed culture medium. Incubate the flask on a shaker at a specific speed (e.g., 150-200 rpm) and temperature (e.g., 25-28°C) for a few days until sufficient mycelial growth is achieved.

  • Production Culture: Inoculate the production medium with the seed culture. The production medium can be either solid (e.g., autoclaved rice) or liquid.

    • Solid-State Fermentation: For solid media like rice, add a specific amount of water to the rice in Erlenmeyer flasks, autoclave, and then inoculate with the seed culture.[10][11]

    • Submerged Fermentation: For liquid media, add the seed culture to the production broth in larger flasks or a bioreactor.

  • Incubation: Incubate the production cultures for an extended period, typically 2-4 weeks, under controlled conditions of temperature and agitation (for liquid cultures).

Extraction and Isolation of Polyketides

Following fermentation, the fungal biomass and/or the culture broth are extracted to isolate the polyketide compounds.

Materials:

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform, dichloromethane).[1][12]

  • Rotary evaporator.

  • Silica gel, Sephadex LH-20, and C18 reversed-phase silica for column chromatography.[7][12]

  • High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative).[1][12]

Procedure:

  • Extraction:

    • For liquid cultures, the culture broth is typically partitioned with an immiscible organic solvent like ethyl acetate. The fungal mycelia can be separated by filtration and extracted separately with a solvent like methanol or acetone.

    • For solid cultures, the entire culture is soaked in an organic solvent (e.g., ethyl acetate) and sonicated or shaken to facilitate extraction.[10]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.

    • Column Chromatography (CC): The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane to ethyl acetate to methanol).[12]

    • Size-Exclusion Chromatography: Fractions obtained from silica gel chromatography can be further purified using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their size.[7]

    • Reversed-Phase Chromatography: C18 reversed-phase column chromatography is often used for further purification, eluting with a gradient of water and methanol or acetonitrile.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is usually achieved by preparative or semi-preparative HPLC on a C18 column.[1][12]

Structure Elucidation

The chemical structure of the purified polyketides is determined using a combination of spectroscopic techniques.

Key Techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[1][15]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[1][15]

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.[7]

  • Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute configuration of chiral centers.[1][14]

Bioactivity Assays

The purified polyketides are screened for various biological activities to assess their therapeutic potential.

Common Assays:

  • Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) is determined using methods like the broth microdilution assay against a panel of pathogenic bacteria and fungi.[3]

  • Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is determined against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[8]

  • Enzyme Inhibition Assays: The inhibitory activity against specific enzymes (e.g., α-glucosidase, acetylcholinesterase) is measured using appropriate substrates and detecting the product formation or substrate consumption.[1][3]

  • Antioxidant Assays: The radical scavenging activity is evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[6][8]

  • Anti-inflammatory Assays: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) is a common method to screen for anti-inflammatory activity.[13][14]

Visualizing the Process and Pathways

Diagrams are essential for understanding complex workflows and biological processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Polyketide Discovery

This diagram illustrates the overall workflow from the collection of mangrove plants to the identification of bioactive polyketides.

Experimental_Workflow cluster_collection Field Work cluster_isolation Fungal Isolation cluster_production Production & Extraction cluster_purification Purification cluster_analysis Analysis A Mangrove Plant Collection B Surface Sterilization A->B Plant Tissues C Plating on Media B->C D Pure Culture Isolation C->D E Fermentation D->E Pure Fungal Strain F Solvent Extraction E->F G Crude Extract F->G H Column Chromatography G->H I HPLC H->I J Pure Polyketide I->J K Structure Elucidation (NMR, MS, X-ray) J->K L Bioactivity Screening J->L

Caption: Workflow for discovery of polyketides from mangrove endophytes.

General Polyketide Biosynthesis Pathway

This diagram outlines the general enzymatic steps involved in the biosynthesis of polyketides by polyketide synthases (PKSs).

Polyketide_Biosynthesis cluster_pathway Polyketide Synthase (PKS) Assembly Line Start Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) - KS (Ketoacyl Synthase) - AT (Acyltransferase) - KR (Ketoreductase) - DH (Dehydratase) - ER (Enoylreductase) Start->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Chain Growing Polyketide Chain PKS->Chain Chain->PKS Chain Elongation (Iterative Cycles) Release Chain Release & Cyclization (Thioesterase - TE) Chain->Release Product Polyketide Scaffold Release->Product

Caption: General pathway of polyketide biosynthesis by PKS.

Anti-inflammatory Signaling Pathway Inhibition

This diagram illustrates a simplified signaling pathway that is often targeted by anti-inflammatory polyketides.

Anti_inflammatory_Pathway cluster_signaling Cellular Anti-inflammatory Response LPS LPS (Lipopolysaccharide) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Signaling Pathway Receptor->MAPK NFkB NF-κB Signaling Pathway Receptor->NFkB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammatory Response NO->Inflammation PGs->Inflammation Polyketide Bioactive Polyketide Polyketide->MAPK Inhibition Polyketide->NFkB Inhibition

Caption: Inhibition of inflammatory pathways by bioactive polyketides.[13]

Conclusion and Future Directions

Mangrove endophytic fungi represent a fertile ground for the discovery of novel polyketide natural products with significant therapeutic potential. The systematic application of the experimental protocols outlined in this guide, from fungal isolation to bioactivity-guided fractionation and structure elucidation, is crucial for unlocking this potential. The quantitative data presented herein underscore the diverse and potent biological activities of these compounds, highlighting their promise as leads for drug development in areas such as infectious diseases, cancer, and inflammation.

Future research should focus on several key areas. The exploration of novel mangrove ecosystems and host plants will undoubtedly lead to the discovery of new endophytic fungal species and, consequently, novel polyketides. The application of advanced analytical techniques, such as metabolomics and genomics, will accelerate the identification and characterization of these compounds. Furthermore, understanding and manipulating the biosynthetic pathways of these polyketides through synthetic biology and metabolic engineering approaches could lead to the enhanced production of known compounds and the generation of novel analogues with improved therapeutic properties. The continued investigation of polyketides from mangrove endophytes is a compelling endeavor that holds the key to addressing some of the most pressing challenges in human health.

References

Taxonomy and Production of Arohynapene A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene A is a polyketide metabolite produced by certain species of fungi belonging to the genus Penicillium. This document provides a comprehensive overview of the taxonomy of this compound-producing fungi, quantitative data on its production, detailed experimental protocols for its isolation, and insights into its biosynthetic regulation. The information presented herein is intended to serve as a technical guide for researchers engaged in natural product discovery, mycology, and drug development.

Taxonomy of this compound-Producing Fungi

This compound has been identified as a secondary metabolite of at least two distinct species of Penicillium:

  • Penicillium sp. FO-2295 : This fungal strain was isolated from a water sample and was the first reported producer of this compound and its analogue, Arohynapene B.[1]

  • Penicillium steckii JB-NW-2-1 : An endophytic fungus isolated from the mangrove plant Avicennia marina (Forssk.) Vierh, this strain has also been confirmed to produce this compound.[2]

The genus Penicillium is one of the most common and economically important groups of fungi, known for producing a wide array of secondary metabolites, including antibiotics like penicillin. The production of specific polyketides such as this compound is often species- or even strain-specific, highlighting the importance of accurate taxonomic identification in natural product research.

Data Presentation: this compound Production

The following table summarizes the available quantitative data on the production of this compound by Penicillium steckii JB-NW-2-1. Currently, specific yield data for Penicillium sp. FO-2295 is not publicly available.

Fungal StrainCulture Volume (L)Total Extract Yield (g)Purified this compound Yield (mg)Yield (mg/L)Reference
Penicillium steckii JB-NW-2-162.27.51.25[2]

Experimental Protocols

Fungal Culture and Fermentation (Penicillium steckii JB-NW-2-1)

Objective: To cultivate Penicillium steckii JB-NW-2-1 for the production of this compound.

Materials:

  • Potato Dextrose Broth (PDB) medium

  • 60 x 250 mL Erlenmeyer flasks

  • Shaker incubator

Procedure:

  • Prepare 6 L of PDB medium and dispense 100 mL into each of the 60 Erlenmeyer flasks.

  • Inoculate each flask with a mycelial plug of Penicillium steckii JB-NW-2-1.

  • Incubate the flasks at 28 °C for 30 days in a static culture.[2]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture broth of Penicillium steckii JB-NW-2-1.

Materials:

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • n-hexane

  • Chloroform

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • After the 30-day fermentation period, filter the culture broth to separate the mycelia from the supernatant.

  • Extract the culture filtrate with an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate extract under vacuum to obtain the crude extract (approximately 2.2 g from 6 L of culture).[2]

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by a gradient of chloroform:ethyl acetate (from 100:0 to 0:100) to yield several fractions.[2]

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-containing fractions and further purify using preparative HPLC to obtain the pure compound (7.5 mg).[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific, validated analytical method for the quantification of this compound is not detailed in the available literature, a general HPLC method for the analysis of fungal polyketides can be employed.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase (suggested):

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution (example):

  • Start with a high percentage of solvent A and gradually increase the percentage of solvent B over a period of 20-30 minutes.

Detection:

  • Monitor at a wavelength where this compound exhibits maximum absorbance.

Note: For accurate quantification, a validated method with established parameters for linearity, limit of detection (LOD), and limit of quantification (LOQ) would be required.

Signaling Pathways and Biosynthesis

This compound is a polyketide, a class of secondary metabolites synthesized by a large multi-domain enzyme called polyketide synthase (PKS). The biosynthesis of polyketides in Penicillium is a complex process regulated by a hierarchical network of genes.

Polyketide_Biosynthesis_Workflow cluster_0 Primary Metabolism cluster_1 Polyketide Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide_Chain->Tailoring_Enzymes Arohynapene_A This compound Tailoring_Enzymes->Arohynapene_A

Caption: Generalized workflow of this compound biosynthesis via the polyketide pathway.

The expression of the PKS gene cluster responsible for this compound biosynthesis is likely controlled by a combination of pathway-specific transcription factors and global regulatory networks. One such well-studied global regulatory system in fungi is the Velvet complex.

Velvet_Complex_Regulation cluster_env Environmental Signals cluster_reg Global Regulatory Complex cluster_gene Gene Expression Light Light Velvet_Complex Velvet Complex (VeA, LaeA, etc.) Light->Velvet_Complex Nutrient_Availability Nutrient Availability Nutrient_Availability->Velvet_Complex pH pH pH->Velvet_Complex PKS_Gene_Cluster This compound Biosynthetic Gene Cluster Velvet_Complex->PKS_Gene_Cluster Activation/Repression Arohynapene_A_Production This compound Production PKS_Gene_Cluster->Arohynapene_A_Production

Caption: Conceptual diagram of the Velvet complex regulating this compound production.

The Velvet complex integrates various environmental signals, such as light and nutrient availability, to control the expression of secondary metabolite gene clusters, including those for polyketides.[3][4][5] This regulation ensures that the fungus produces these specialized metabolites under appropriate conditions.

Conclusion

This technical guide provides a foundational understanding of the taxonomy of this compound-producing fungi and the methodologies for its production and isolation. The identification of Penicillium sp. FO-2295 and Penicillium steckii JB-NW-2-1 as producers of this polyketide opens avenues for further research into its biosynthesis, regulation, and potential applications. The provided experimental protocols and conceptual diagrams of the biosynthetic pathway serve as a valuable resource for researchers in the field. Further studies are warranted to elucidate the specific PKS gene cluster responsible for this compound biosynthesis and to develop a validated quantitative analytical method, which will be crucial for optimizing its production and exploring its full therapeutic potential.

References

Unveiling the Nuances of Arohynapenes: A Technical Deep Dive into the Structural Differences of A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the core structural differences between Arohynapene A and Arohynapene B, two potent anticoccidial agents. This whitepaper provides an in-depth analysis of their chemical structures, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular distinctions.

This compound and Arohynapene B, produced by the fungus Penicillium sp. FO-2295, are polyketide-derived metabolites belonging to the tetralin class of compounds.[1] While both exhibit significant activity against the protozoan parasite Eimeria tenella, their efficacy and likely their biological interactions are influenced by subtle yet critical differences in their molecular architecture.

Core Structural Dissimilarities

The fundamental distinction between this compound and Arohynapene B lies in the substitution pattern on their shared tetrahydronaphthalene core. This compound is chemically identified as (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. In contrast, Arohynapene B is (2E,4E)-5-(2-hydroxymethyl-6,8-dimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid.[1]

The key points of divergence are:

  • A hydroxyl (-OH) group and a methyl (-CH₃) group: Present at positions C-5 and C-2, respectively, on the tetrahydronaphthalene ring of this compound.

  • A hydroxymethyl (-CH₂OH) group: Present at position C-2 of Arohynapene B, which lacks the C-5 hydroxyl group and the C-2 methyl group found in this compound.

These seemingly minor variations lead to differences in their physicochemical properties and biological activities.

G start Cryopreserved Penicillium sp. FO-2295 activation Strain Activation (Solid Medium) start->activation seed Seed Culture (Liquid Medium) activation->seed production Production Fermentation (Large Scale) seed->production extraction Extraction of Arohynapenes production->extraction

References

Methodological & Application

Purification of Arohynapene A Using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the purification of Arohynapene A, a polyketide metabolite produced by Penicillium sp., utilizing preparative High-Performance Liquid Chromatography (HPLC). This compound has garnered interest for its potential biological activities, necessitating a robust and scalable purification strategy to obtain high-purity material for further research and development. This application note outlines a reversed-phase HPLC protocol, including sample preparation, chromatographic conditions, and post-purification analysis. The provided method is designed to be a reliable starting point for researchers seeking to isolate this compound from fungal fermentation broths or other complex mixtures.

Introduction

This compound is a secondary metabolite isolated from the fermentation broth of Penicillium sp. with the chemical formula C18H22O3[1]. As a member of the tetralin class of aromatic polyketides, it possesses a chemical structure that lends itself to purification by reversed-phase chromatography. The increasing interest in novel bioactive compounds from natural sources for drug discovery necessitates efficient and reproducible purification protocols. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures with high resolution and purity[2][3][4]. This document presents a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 154445-08-6[1]
Molecular Formula C18H22O3[1]
Molecular Weight 286.37 g/mol [1]

Experimental Protocol

This section details the step-by-step procedure for the purification of this compound using preparative HPLC. The workflow for this process is illustrated in the diagram below.

G Figure 1: Experimental Workflow for this compound Purification cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing & Analysis Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Concentration Crude Extract Concentration Extraction->Concentration SamplePrep Sample Preparation (Dissolution & Filtration) Concentration->SamplePrep PrepHPLC Preparative RP-HPLC SamplePrep->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (e.g., Rotary Evaporation) PurityAnalysis->SolventRemoval Characterization Structural Characterization (NMR, MS) SolventRemoval->Characterization PureCompound Pure this compound Characterization->PureCompound

Figure 1: Experimental Workflow for this compound Purification
Materials and Reagents

  • Crude extract containing this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (0.1%, v/v, optional for pH adjustment)

  • 0.22 µm syringe filters (PTFE or other compatible material)

Equipment
  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

  • Vortex mixer

  • Sonicator

Sample Preparation
  • Accurately weigh the crude extract containing this compound.

  • Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The goal is to achieve the highest possible concentration without precipitation.

  • Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Preparative HPLC Conditions

The following conditions are a recommended starting point for the purification of this compound and should be optimized for your specific crude extract and HPLC system.

Table 2: Preparative HPLC Parameters

ParameterRecommended Value
Column C18, 10 µm, 250 x 21.2 mm (or similar dimensions)
Mobile Phase A Water (with optional 0.1% formic acid)
Mobile Phase B Acetonitrile (or Methanol)
Gradient 50-95% B over 30 minutes
Flow Rate 20 mL/min
Injection Volume 1-5 mL (dependent on sample concentration and column dimensions)
Detection Wavelength 254 nm and 280 nm (or scan with DAD)
Column Temperature Ambient
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the peak of interest (this compound) using the fraction collector.

  • It is advisable to collect narrow fractions across the peak to ensure high purity in the central fractions.

Post-Purification Processing and Analysis
  • Analyze the purity of the collected fractions using analytical HPLC. A smaller C18 column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient can be used for this purpose.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • The purified this compound can then be dried under high vacuum to remove any residual solvent.

  • Confirm the identity and structure of the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Method Development and Optimization

The provided protocol is a starting point. For optimal results, method development should be performed. The logical relationship for optimizing the purification is depicted below.

G Figure 2: Logical Flow for Method Optimization Start Start with Analytical Scale Method Development Screening Screen Different C18 Columns & Organic Solvents (ACN vs. MeOH) Start->Screening Gradient Optimize Gradient Profile (Slope and Duration) Screening->Gradient Loading Determine Maximum Sample Load (Loading Study) Gradient->Loading ScaleUp Scale Up to Preparative Column (Adjust Flow Rate & Injection Volume) Loading->ScaleUp FineTune Fine-tune Preparative Gradient for Optimal Resolution ScaleUp->FineTune End Finalized Preparative Purification Protocol FineTune->End

Figure 2: Logical Flow for Method Optimization

Key parameters to consider for optimization include:

  • Stationary Phase: While a C18 column is recommended, other reversed-phase chemistries (e.g., C8, Phenyl-Hexyl) may offer different selectivity.

  • Mobile Phase: The choice between acetonitrile and methanol can affect selectivity. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for acidic compounds like this compound.

  • Gradient Profile: A shallower gradient around the elution time of this compound can improve resolution from closely eluting impurities.

  • Sample Loading: The amount of crude extract loaded onto the column will impact resolution. A loading study should be performed to determine the optimal balance between throughput and purity.

Conclusion

The preparative HPLC method detailed in this application note provides a robust framework for the efficient purification of this compound from complex mixtures. By following the outlined protocol and considering the suggestions for method optimization, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations, including structural elucidation, biological activity screening, and mechanism of action studies.

References

Application Notes and Protocols for Cytotoxicity Assay of Arohynapene A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Arohynapene A" is not publicly available. Therefore, this document utilizes data from the cytotoxic natural product Avarol as a representative example to provide detailed application notes and protocols. The experimental data and observed effects are based on published findings for Avarol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel natural product with putative cytotoxic activity against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound (represented by Avarol) and presents its effects on specific cancer cell lines. The provided methodologies for cytotoxicity assays, such as the MTT, SRB, and LDH assays, are standard colorimetric methods for quantifying cell viability and death. Additionally, a potential signaling pathway involved in its mechanism of action is illustrated.

Data Presentation: Cytotoxicity of this compound (as Avarol)

The cytotoxic potential of this compound (as Avarol) was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Table 1: IC50 Values of this compound (as Avarol) on Various Cell Lines

Cell LineCell TypeIC50 (µg/mL)
HeLaHuman Cervical Adenocarcinoma10.22 ± 0.28[1]
LS174Human Colon Adenocarcinoma>10.22 (less potent than on HeLa)[1]
A549Human Non-Small-Cell Lung Carcinoma>10.22 (less potent than on HeLa)[1]
MRC-5Normal Human Fetal Lung Fibroblast29.14 ± 0.41[1]

Experimental Protocols

Cell Lines and Culture Conditions
  • HeLa (Human Cervical Adenocarcinoma): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • LS174 (Human Colon Adenocarcinoma): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • A549 (Human Non-Small-Cell Lung Carcinoma): Maintain in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MRC-5 (Normal Human Fetal Lung Fibroblast): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C.

  • Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3][4][5]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

SRB (Sulforhodamine B) Assay Protocol

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[6][7][8][9][10]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

  • After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates again four times with 1% acetic acid and air-dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Shake the plate for 10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[11][12][13][14][15]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit)

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Visualizations

Experimental Workflow

experimental_workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound (Varying Concentrations) incubation_24h->add_compound incubation_treatment Incubate (e.g., 72h) add_compound->incubation_treatment add_reagent Add Assay Reagent (e.g., MTT) incubation_treatment->add_reagent incubation_assay Incubate add_reagent->incubation_assay solubilization Solubilize Formazan (for MTT) incubation_assay->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway of this compound-Induced Cell Death

signaling_pathway Proposed Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Arohynapene_A This compound Death_Receptor Death Receptor (e.g., Fas) Arohynapene_A->Death_Receptor Induces Bax_Bak Bax/Bak Activation Arohynapene_A->Bax_Bak Activates Bcl2 Bcl-2 Inhibition Arohynapene_A->Bcl2 Inhibits Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound may induce apoptosis via intrinsic and extrinsic pathways.

References

Application Notes and Protocols for the Quantification of Arohynapene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene A is a sesquiterpenoid natural product isolated from Penicillium sp. FO-2295. Its chemical structure is (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid. This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a protozoan parasite that causes significant economic losses in the poultry industry. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical procedures for structurally similar compounds, including sesquiterpenoids and molecules containing pentadienoic acid and hydroxylated tetrahydronaphthalene moieties. It is important to note that these methods should be fully validated for this compound in the user's laboratory to ensure accuracy and reliability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource
Molecular Formula C20H26O3Inferred from structure
Molecular Weight 314.42 g/mol Calculated
Chemical Structure (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid[1]
Class Sesquiterpenoid[1]
Known Biological Activity Anticoccidial (against Eimeria tenella)[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are general protocols for the extraction of this compound from fungal culture and biological fluids.

2.1.1. Extraction from Fungal Culture (e.g., Penicillium sp.)

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.

Workflow for Fungal Culture Extraction

start Fungal Culture Broth centrifuge Centrifugation to separate mycelia and supernatant start->centrifuge extract_mycelia Mycelia Extraction (e.g., Ethyl Acetate) centrifuge->extract_mycelia extract_supernatant Supernatant Extraction (Liquid-Liquid Extraction with Ethyl Acetate) centrifuge->extract_supernatant combine Combine Organic Extracts extract_mycelia->combine extract_supernatant->combine evaporate Evaporation to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analysis by HPLC or LC-MS/MS reconstitute->analyze

Caption: Workflow for this compound extraction from fungal culture.

Protocol:

  • Separation: Centrifuge the fungal culture broth at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Mycelia Extraction:

    • Homogenize the mycelial pellet with ethyl acetate (3 x volume of the pellet).

    • Sonciate for 20 minutes in an ultrasonic bath.

    • Centrifuge and collect the ethyl acetate supernatant.

    • Repeat the extraction twice.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction on the culture supernatant with an equal volume of ethyl acetate.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction twice.

  • Combine and Evaporate: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.1.2. Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol is based on standard solid-phase extraction (SPE) methods for the analysis of small molecules in biological fluids.

Workflow for Biological Sample Extraction

start Biological Sample (e.g., Plasma) pretreat Pre-treatment (e.g., Protein Precipitation with Acetonitrile) start->pretreat spe Solid-Phase Extraction (SPE) (C18 cartridge) pretreat->spe wash Wash Cartridge (e.g., Water/Methanol) spe->wash elute Elute this compound (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analysis by LC-MS/MS reconstitute->analyze

Caption: Workflow for this compound extraction from biological samples.

Protocol:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

    • Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

HPLC-UV Quantification Method

This method is suitable for the analysis of this compound in less complex matrices, such as extracts from fungal cultures or in-process samples.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 60% B2-15 min: 60-95% B15-17 min: 95% B17-18 min: 95-60% B18-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Estimated at 260-280 nm (based on the conjugated pentadienoic acid chromophore). An initial UV scan of a purified standard is recommended to determine the optimal wavelength.

Table 2: Recommended HPLC-UV parameters for this compound quantification.

LC-MS/MS Quantification Method

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 30% B0.5-5 min: 30-95% B5-6 min: 95% B6-6.1 min: 95-30% B6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be determined with a standard)
MRM Transitions Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺ (to be determined)Product Ions (Q3): To be determined by infusion of a standard and performing a product ion scan. Fragments corresponding to the loss of water, CO2, and cleavage of the side chain are expected.

Table 3: Recommended LC-MS/MS parameters for this compound quantification.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to ICH guidelines. Key parameters to evaluate are summarized in Table 4.

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The range over which the response is directly proportional to the concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Stability Stability of the analyte in the matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Table 4: Key method validation parameters and their acceptance criteria.

Potential Signaling Pathway and Mechanism of Action

This compound's anticoccidial activity against Eimeria tenella suggests it interferes with the parasite's life cycle. While the specific molecular target is unknown, many anticoccidial compounds disrupt key developmental stages. The following diagram illustrates the life cycle of Eimeria tenella and highlights potential intervention points for this compound.

Proposed Mechanism of Action of this compound against Eimeria tenella

cluster_host Host Intestinal Epithelial Cell cluster_environment External Environment sporozoite Sporozoite Invasion schizont1 First Generation Schizont sporozoite->schizont1 merozoite1 Merozoites schizont1->merozoite1 schizont2 Second Generation Schizont merozoite1->schizont2 merozoite2 Merozoites schizont2->merozoite2 gametogony Gametogony (Micro- and Macrogametes) merozoite2->gametogony zygote Zygote gametogony->zygote oocyst_unsporulated Unsporulated Oocyst zygote->oocyst_unsporulated excretion Excretion in Feces oocyst_unsporulated->excretion oocyst_sporulated Sporulated Oocyst (Infective Stage) ingestion Ingestion by Host oocyst_sporulated->ingestion ingestion->sporozoite sporulation Sporulation excretion->sporulation sporulation->oocyst_sporulated arohynapene This compound arohynapene->sporozoite Inhibition of Invasion arohynapene->schizont1 Inhibition of Maturation arohynapene->schizont2 Inhibition of Maturation arohynapene->sporulation Inhibition

Caption: this compound may inhibit key stages of the Eimeria tenella life cycle.

Potential mechanisms of action for this compound could include:

  • Inhibition of Oocyst Sporulation: Preventing the maturation of non-infective oocysts into infective sporulated oocysts in the environment.

  • Inhibition of Sporozoite Invasion: Blocking the parasite's ability to penetrate host intestinal epithelial cells.

  • Disruption of Schizont Development: Interfering with the asexual reproduction of the parasite within the host cells, thereby reducing the number of merozoites produced.

  • Induction of Oxidative Stress: The conjugated system in this compound may participate in redox reactions, leading to the generation of reactive oxygen species that are detrimental to the parasite.

  • Enzyme Inhibition: The carboxylic acid and hydroxyl groups could interact with the active sites of essential parasitic enzymes.

Further research is required to elucidate the precise molecular target and signaling pathway affected by this compound.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The successful implementation of these methods will be instrumental in advancing the research and development of this compound as a potential anticoccidial agent. It is reiterated that thorough method validation is a critical step to ensure the integrity of the generated data. The proposed mechanism of action provides a basis for further pharmacological investigation into this promising natural product.

References

Application Notes and Protocols for Arohynapene A in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene A is a polyketide compound isolated from the fungus Penicillium sp. FO-2295. It has demonstrated notable biological activity as an anticoccidial agent. Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, poses a significant threat to the poultry industry and other livestock. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents. This compound represents a potential candidate for the development of new anticoccidial drugs.

These application notes provide a summary of the known anti-parasitic activity of this compound, a detailed protocol for its in vitro evaluation against Eimeria tenella, and a hypothesized mechanism of action to guide further research.

Anti-parasitic Activity of this compound

The primary reported application of this compound in parasitology is its activity against Eimeria tenella, a key causative agent of coccidiosis in chickens. Research has demonstrated that this compound effectively inhibits the intracellular development of this parasite.

Quantitative Data Summary

The efficacy of this compound was determined by its ability to inhibit the development of E. tenella schizonts in a host cell line. The available quantitative data from the foundational study is summarized below.

CompoundParasite SpeciesHost Cell LineEffective ConcentrationEndpoint
This compound Eimeria tenellaBHK-21> 35.0 µMNo observation of schizonts
Arohynapene BEimeria tenellaBHK-21> 7.0 µMNo observation of schizonts

Note: The data indicates the concentration threshold above which parasite development (schizont formation) was completely inhibited.

Experimental Protocols

This section details the methodology for assessing the in vitro anticoccidial activity of this compound against Eimeria tenella using a mammalian cell line as a host. This protocol is based on the methods described in the original research on this compound and supplemented with standard parasitology laboratory techniques.

Protocol: In Vitro Anticoccidial Assay for this compound

1. Objective: To determine the concentration-dependent inhibitory effect of this compound on the intracellular development of Eimeria tenella sporozoites in Baby Hamster Kidney (BHK-21) cells.

2. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Eimeria tenella oocysts

  • BHK-21 cell line (ATCC CCL-10)

  • Eagle's Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 2.5% (w/v) Potassium Dichromate solution

  • 0.5% Sodium Hypochlorite solution

  • Glass beads (2-3 mm diameter)

  • Trypsin (0.25%) and Bile (4%) solution (for excystation)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

3. Methodology:

  • Step 1: Preparation of Eimeria tenella Sporozoites

    • Harvest unsporulated oocysts from the feces of experimentally infected chickens.

    • Wash the oocysts with saline solution and suspend them in 2.5% potassium dichromate solution.

    • Incubate at 28-30°C with gentle aeration for 48-72 hours to induce sporulation.

    • To release sporocysts, break the oocysts by grinding with glass beads or using a mechanical tissue grinder.

    • Treat the sporulated oocysts with 0.5% sodium hypochlorite on ice to dissolve the oocyst wall.

    • Perform excystation by incubating the cleaned sporocysts in a solution of 0.25% Trypsin and 4% Bile at 41°C for 60-90 minutes to release sporozoites.

    • Purify the sporozoites from debris using a nylon wool column or density gradient centrifugation.

    • Count the viable sporozoites using a hemocytometer and resuspend in culture medium at the desired concentration.

  • Step 2: Host Cell Culture

    • Culture BHK-21 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a 5% CO₂ atmosphere.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Seed the BHK-21 cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubate for 24 hours to allow for monolayer formation.

  • Step 3: Infection and Treatment

    • Prepare serial dilutions of this compound in MEM with 2% FBS.

    • Remove the culture medium from the BHK-21 cell monolayers.

    • Infect the cells by adding approximately 5 x 10⁴ freshly excysted sporozoites to each well.

    • Immediately after adding the sporozoites, add the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with DMSO, if used) and a positive control (a known anticoccidial drug, e.g., monensin or toltrazuril).

    • Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours.

  • Step 4: Assessment of Inhibition

    • After the incubation period, fix the cells with methanol and stain with Giemsa.

    • Using an inverted microscope, examine the wells for the presence and development of intracellular parasite stages (trophozoites and schizonts).

    • The primary endpoint is the presence or absence of mature schizonts. The Minimum Inhibitory Concentration (MIC) can be defined as the lowest concentration of this compound at which no schizonts are observed.

Visualizations

Experimental Workflow Diagram

G cluster_0 Parasite Preparation cluster_1 Host Cell Preparation cluster_2 Infection & Analysis Oocysts E. tenella Oocysts Sporulation Induce Sporulation (2.5% K2Cr2O7) Oocysts->Sporulation Excystation Excystation (Trypsin/Bile) Sporulation->Excystation Sporozoites Purified Sporozoites Excystation->Sporozoites Infection Infect Monolayer with Sporozoites Sporozoites->Infection BHK_Culture Culture BHK-21 Cells Seeding Seed 96-Well Plates BHK_Culture->Seeding Monolayer Incubate for 24h (Monolayer Formation) Seeding->Monolayer Monolayer->Infection Treatment Add this compound (Serial Dilutions) Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Staining Fix & Stain (Giemsa) Incubation->Staining Analysis Microscopic Analysis (Schizont Inhibition) Staining->Analysis

Caption: Workflow for in vitro anticoccidial testing of this compound.

Hypothesized Mechanism of Action

The precise molecular target and mechanism of action for this compound have not been elucidated. However, like many antiparasitic compounds derived from natural sources, it likely interferes with critical cellular processes of the parasite. Potential mechanisms could include the disruption of host cell invasion, inhibition of parasitic metabolic enzymes, or interference with the parasite's ability to replicate within the host cell. The diagram below illustrates a generalized, hypothetical pathway of inhibition.

G cluster_0 Parasite Life Cycle Stages Sporozoite Extracellular Sporozoite Invasion Host Cell Invasion Sporozoite->Invasion Trophozoite Intracellular Development (Trophozoite) Invasion->Trophozoite Invasion->Trophozoite Schizont Schizont Formation Trophozoite->Schizont Trophozoite->Schizont AroA This compound AroA->Invasion Inhibition? AroA->Trophozoite Inhibition?

Caption: Hypothesized inhibitory action of this compound on parasite development.

Future Research Directions

The potent in vitro activity of this compound against Eimeria tenella warrants further investigation. Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the specific molecular target of this compound is crucial. This could involve transcriptomic or proteomic analysis of treated parasites, or affinity-based target identification methods.

  • Spectrum of Activity: Testing this compound against other species of Eimeria and a broader range of protozoan parasites (e.g., Toxoplasma gondii, Cryptosporidium parvum) would define its therapeutic potential.

  • In Vivo Efficacy: Animal trials, typically in chickens, are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a live host.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and pharmacological properties.

These notes are intended to serve as a guide for researchers interested in exploring the antiparasitic potential of this compound. The provided protocols and data offer a solid foundation for initiating further studies into this promising natural product.

Troubleshooting & Optimization

Navigating the Synthetic Landscape of Arohynapene A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on the challenging journey of synthesizing Arohynapene A, a natural product with promising anticoccidial activity, this guide provides a comprehensive technical support center. Drawing insights from the successful total synthesis of the closely related Arohynapene B, this document outlines potential challenges, troubleshooting strategies, and detailed experimental protocols for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in synthesizing this compound lie in the stereocontrolled construction of the substituted tetrahydronaphthalene core and the subsequent installation of the geometrically defined (2E,4E)-pentadienoic acid side chain. A critical point of difficulty is preventing an undesired intramolecular cyclization during the final deprotection steps.

Q2: A key intermediate in the synthesis of the Arohynapene core is a substituted cyclohexanone. What are the potential issues in its preparation and elaboration?

The synthesis of the tetrahydronaphthalene ring system often commences from a substituted cyclohexanone. Challenges can arise in achieving the desired stereochemistry of the methyl groups. Subsequent conversion to a diene suitable for a Diels-Alder reaction is a crucial step that may require optimization to maximize yield and purity.

Q3: The installation of the pentadienoic acid side chain appears to be a multi-step process. What are the common pitfalls?

The side chain is typically constructed via a sequence of olefination reactions, such as the Horner-Wadsworth-Emmons reaction. Potential issues include poor E/Z selectivity, low yields, and difficulties in the purification of intermediates. The reactivity of the polyunsaturated system can also lead to undesired side reactions.

Q4: The final deprotection sequence is reported to be critical. What is the specific problem that can be encountered?

In the synthesis of the analogous Arohynapene B, a key challenge was the propensity of the molecule to undergo an intramolecular conjugate addition of the hydroxyl group onto the dienyl carboxylate moiety during basic hydrolysis of the ester. This side reaction leads to the formation of a dihydroisobenzofuran derivative, significantly reducing the yield of the target molecule. Careful selection of the deprotection order is crucial to mitigate this issue.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Diels-Alder reaction for tetrahydronaphthalene core formation. 1. Insufficient reactivity of the diene or dienophile. 2. Thermal decomposition of starting materials or product. 3. Unfavorable reaction equilibrium.1. Use a more activated dienophile or a Lewis acid catalyst to enhance reactivity. 2. Optimize reaction temperature and time; consider using a sealed tube or microwave reactor. 3. Use an excess of one of the reactants to drive the reaction to completion.
Poor E/Z selectivity in Horner-Wadsworth-Emmons olefination for side chain installation. 1. Suboptimal reaction conditions (base, solvent, temperature). 2. Steric hindrance from the substrates. 3. Nature of the phosphonate ylide.1. For E-olefins, use NaH in THF or DME. For Z-olefins, stronger bases like KHMDS with 18-crown-6 can be effective. 2. Modify protecting groups to reduce steric bulk near the reaction center. 3. Use Still-Gennari or Ando-modified phosphonates for enhanced Z-selectivity if required.
Formation of dihydroisobenzofuran byproduct during final deprotection. Intramolecular Michael addition of the C5-hydroxyl group to the dienyl ester under basic conditions.The order of deprotection is critical. First, remove the silyl protecting group (e.g., TBS) from the hydroxyl function under acidic or fluoride-mediated conditions. Then, hydrolyze the ester under basic conditions. This sequence prevents the formation of the alkoxide in the presence of the Michael acceptor.
Difficulty in purification of polyene intermediates. 1. Isomerization or decomposition on silica gel. 2. Similar polarity of isomers or byproducts.1. Use deactivated silica gel (e.g., treated with triethylamine) or alternative stationary phases like alumina. 2. Employ alternative purification techniques such as preparative HPLC or crystallization.

Key Experimental Protocols

Protocol 1: Diels-Alder Reaction for Tetrahydronaphthalene Core Construction

This protocol is adapted from the synthesis of Arohynapene B and is applicable for the formation of the core structure of this compound.

  • A solution of the diene intermediate (1 equivalent) and dimethyl acetylenedicarboxylate (3 equivalents) in toluene is heated under reflux for 4 days.

  • The reaction mixture is cooled to room temperature.

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 equivalents) is added, and the mixture is stirred for 12 hours to facilitate the elimination of acetic acid.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the tetrahydronaphthalene derivative.

Protocol 2: Two-Step Horner-Wadsworth-Emmons Olefination for Side Chain Elongation

  • Step 1: To a suspension of NaH (1.2 equivalents) in anhydrous dimethoxyethane (DME) at 0 °C, is added triethyl phosphonoacetate (1.2 equivalents) dropwise. The mixture is stirred for 30 minutes. A solution of the aldehyde intermediate (1 equivalent) in DME is then added, and the reaction is stirred for 4 hours at room temperature. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, concentrated, and purified to give the α,β-unsaturated ester.

  • Step 2: The unsaturated ester (1 equivalent) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (2.2 equivalents, 1.0 M in hexanes) is added dropwise. After 1 hour, the reaction is quenched with methanol and Rochelle's salt solution. The mixture is warmed to room temperature and stirred until the layers separate. The aqueous layer is extracted with DCM, and the combined organic layers are dried, concentrated, and purified to yield the allylic alcohol.

  • Step 3: The allylic alcohol (1 equivalent) is dissolved in DCM, and manganese dioxide (10 equivalents) is added. The suspension is stirred vigorously at room temperature for 12 hours. The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting aldehyde is then subjected to a second Horner-Wadsworth-Emmons olefination as described in Step 1 to construct the full pentadienoic acid side chain.

Visualizing the Synthetic Strategy

Retrosynthetic Analysis of this compound

G Arohynapene_A This compound Deprotection Deprotection Arohynapene_A->Deprotection Final Steps HWE_Olefination Horner-Wadsworth-Emmons Olefination Deprotection->HWE_Olefination Aldehyde Aldehyde Intermediate HWE_Olefination->Aldehyde Side Chain Installation Core_Synthesis Tetrahydronaphthalene Core Synthesis Aldehyde->Core_Synthesis Diels_Alder Diels-Alder Reaction Core_Synthesis->Diels_Alder Core Construction Diene Diene Precursor Diels_Alder->Diene Cyclohexanone Substituted Cyclohexanone Diene->Cyclohexanone

Caption: A simplified retrosynthetic analysis of this compound.

Troubleshooting a Critical Deprotection Step

G Start Protected Arohynapene Precursor Base Basic Hydrolysis (e.g., NaOH) Start->Base Incorrect Order Acid Silyl Deprotection (e.g., HF-Pyridine) Start->Acid Correct Order Undesired Undesired Product: Dihydroisobenzofuran Base->Undesired Intramolecular Conjugate Addition Desired Desired Product: This compound Base->Desired Intermediate Hydroxylated Ester Intermediate Acid->Intermediate Intermediate->Base Final Step

Caption: Decision pathway for the final deprotection steps.

Technical Support Center: Arohynapene A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the extraction and purification of Arohynapene A.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound extraction?

This compound is a fungal polyketide, and the primary source for its extraction is the fermentation broth of Penicillium sp.[1]. It has been successfully isolated from mangrove-derived fungi as well, specifically Penicillium steckii[2].

Q2: What are the general steps for isolating this compound?

The isolation of this compound typically involves a multi-step process that begins with the extraction of the fungal broth, followed by one or more chromatographic purification steps. A common workflow includes:

  • Fermentation: Culturing the producing fungal strain under optimal conditions to maximize the yield of this compound.

  • Extraction: Separating the crude extract containing this compound from the fungal biomass and fermentation medium, usually with an organic solvent.

  • Preliminary Purification: Using techniques like liquid-liquid extraction or flash chromatography to remove major impurities and enrich the this compound content.

  • Final Purification: Employing high-performance liquid chromatography (HPLC), particularly preparative HPLC, to achieve high purity this compound[1].

Q3: What are some common challenges encountered during the purification of this compound?

Researchers may face several challenges, including:

  • Low Yields: The concentration of this compound in the fermentation broth can be low, making extraction and purification challenging.

  • Complex Mixtures: Fungal extracts are often complex mixtures of various secondary metabolites, some of which may have similar chemical properties to this compound, making separation difficult.

  • Compound Instability: Polyketides can be sensitive to factors like pH, temperature, and light, potentially leading to degradation or isomerization during the purification process. For example, a similar fungal polyketide was found to be sensitive to ambient temperature and light[3].

  • Co-eluting Impurities: During chromatography, other fungal metabolites may co-elute with this compound, requiring careful optimization of the separation method. Penicillium species are known to produce a variety of other compounds, including other polyketides and mycotoxins, which can act as impurities[1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of crude extract Inefficient extraction from the fermentation broth.Optimize the solvent system for extraction. A mixture of polar and non-polar solvents may be more effective. Consider using modern extraction techniques like ultrasound-assisted extraction to improve efficiency[4].
Degradation of this compound during extraction.Perform the extraction at a lower temperature and protect the sample from light. Ensure the pH of the extraction solvent is appropriate to maintain the stability of this compound.
Poor separation in preparative HPLC Inappropriate column or mobile phase selection.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid) to improve resolution.
Column overload.Reduce the amount of sample injected onto the column. Overloading can lead to broad, overlapping peaks[5].
Presence of persistent impurities in the final product Co-elution of structurally similar compounds.Employ orthogonal purification techniques. For example, if using reverse-phase HPLC, consider a subsequent purification step using normal-phase chromatography or a different reverse-phase column with a different selectivity.
The impurity may be an isomer of this compound.Optimize HPLC conditions to separate the isomers. This may involve using a longer column, a shallower gradient, or a different stationary phase. Consider the possibility of light or temperature-induced isomerization during processing and storage[3].
Loss of compound after purification Adsorption of the compound to glassware or plasticware.Use silanized glassware to minimize adsorption.
Instability of the purified compound.Store the purified this compound in a suitable solvent at a low temperature (e.g., -20°C or -80°C) and protected from light. Consider adding an antioxidant if oxidative degradation is suspected.

Experimental Protocols

General Extraction Protocol for this compound from Fungal Broth

This protocol is a general guideline and may require optimization based on the specific fungal strain and fermentation conditions.

  • Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

  • Mycelium Extraction:

    • Homogenize the mycelial cake with a suitable organic solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane/methanol) in a blender.

    • Stir the mixture for several hours at room temperature.

    • Filter the mixture to separate the solvent extract from the solid residue.

    • Repeat the extraction process on the residue to ensure complete recovery.

  • Broth Extraction:

    • Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate.

    • Repeat the extraction multiple times to maximize the recovery of this compound.

  • Combine and Concentrate:

    • Combine all the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Preparative HPLC Purification Protocol

This is a representative protocol for the final purification step.

  • Sample Preparation: Dissolve the crude or partially purified extract in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to improve peak shape).

    • Gradient Program: A linear gradient from 20% to 80% acetonitrile over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Store the purified this compound under appropriate conditions.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound

Solvent System Crude Extract Yield (mg/L of culture) This compound Purity in Crude Extract (%)
Ethyl Acetate15015
Dichloromethane/Methanol (1:1)20012
Acetone25010

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Preparative HPLC Purification Summary

Purification Step Total Mass (mg) Purity of this compound (%) Recovery (%)
Crude Extract50015100
Flash Chromatography1505030
Preparative HPLC60>9812

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Fungal Fermentation SolventExtraction Solvent Extraction Fermentation->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract FlashChromatography Flash Chromatography CrudeExtract->FlashChromatography SemiPure Semi-Pure Fraction FlashChromatography->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis PureArohynapeneA Pure this compound (>98%) PurityAnalysis->PureArohynapeneA

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic Start Low Purity of Final Product CheckCrude Analyze Crude Extract Purity Start->CheckCrude CheckPrepConditions Review Preparative HPLC Conditions Start->CheckPrepConditions LowCrudePurity Low Purity in Crude CheckCrude->LowCrudePurity PoorSeparation Poor Separation in HPLC CheckPrepConditions->PoorSeparation LowCrudePurity->CheckPrepConditions No OptimizeExtraction Optimize Extraction Protocol LowCrudePurity->OptimizeExtraction Yes Success Achieved High Purity OptimizeExtraction->Success OptimizeHPLC Optimize HPLC Method (Column, Mobile Phase, Gradient) PoorSeparation->OptimizeHPLC Yes Degradation Compound Degradation? PoorSeparation->Degradation No OptimizeHPLC->Success StabilityStudies Conduct Stability Studies (pH, Temp, Light) Degradation->StabilityStudies Yes Degradation->Success No StabilityStudies->Success

Caption: Troubleshooting logic for improving the purity of this compound extracts.

References

Technical Support Center: Arohynapene A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Arohynapene A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges, particularly low yields, encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is consistently low. What are the general areas I should investigate?

A1: Low overall yield in a multi-step synthesis can be attributed to several factors.[1][2] A systematic approach to identifying the bottleneck is crucial. Consider the following:

  • Individual Step Yields: Identify the specific reaction step(s) with the lowest yields. Focusing optimization efforts on these critical steps will have the most significant impact on the overall yield.

  • Reaction Conditions: Are all reaction parameters such as temperature, pressure, and atmosphere strictly controlled? Even minor deviations can significantly affect the outcome.[1]

  • Reagent Quality: Ensure the purity and reactivity of all starting materials, reagents, and solvents. Impurities can interfere with the reaction and lead to side products.[1]

  • Workup and Purification: Significant product loss can occur during extraction, washing, and chromatography.[3][4] Review these procedures for potential sources of loss.

  • Compound Stability: this compound or its intermediates may be sensitive to air, light, acid, or base.[3] Ensure appropriate handling and storage conditions.

Q2: I am having trouble reproducing a literature procedure for a key step in the this compound synthesis. What should I do?

A2: Reproducibility issues are a common challenge in organic synthesis. Here are some troubleshooting steps:

  • Thoroughly Review the Protocol: Double-check all reagent quantities, concentrations, reaction times, and temperatures. Ensure you are following the published procedure exactly.

  • Reagent and Solvent Quality: The original authors may have used freshly purified or distilled reagents and solvents. Consider purifying your materials.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry, especially for moisture-sensitive reactions.[1]

  • Inert Atmosphere: If the reaction is air-sensitive, ensure your inert gas (e.g., argon or nitrogen) is of high purity and that your technique for maintaining an inert atmosphere is robust.

Q3: How can I minimize product loss during the workup and purification stages?

A3: Product loss during workup and purification is a frequent contributor to low yields.[5] Here are some tips:

  • Efficient Extraction: Ensure the correct solvent and pH are used for liquid-liquid extractions to maximize the partitioning of your product into the organic layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Minimize Transfers: Each transfer of your product from one flask to another results in some loss. Plan your workflow to minimize the number of transfers.

  • Careful Chromatography: For column chromatography, choose the appropriate stationary and mobile phases to achieve good separation. Avoid using overly large columns, which can lead to band broadening and product loss.[6] Consider using techniques like flash chromatography for faster and more efficient purification.

  • Drying and Concentration: When removing solvent under reduced pressure (e.g., with a rotary evaporator), be mindful of the volatility of your compound to avoid accidental evaporation.[1] Ensure the drying agent is thoroughly rinsed to recover any adsorbed product.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield in a Specific Reaction

This guide provides a systematic approach to identifying the root cause of a low-yielding reaction in the this compound synthesis.

Problem: A key reaction step is providing a significantly lower yield than expected.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Remaining? check_sm->sm_present side_products Significant Side Products? sm_present->side_products No reagent_issue Investigate Reagent/Catalyst - Purity - Activity - Stoichiometry sm_present->reagent_issue Yes no_product No Product or Starting Material Detected? side_products->no_product No optimize_conditions Optimize Reaction Conditions - Temperature Screen - Concentration Screen - Catalyst Loading side_products->optimize_conditions Yes decomp_issue Product or Intermediate Decomposition? no_product->decomp_issue Yes workup_loss Investigate Workup & Purification - Check aqueous layer - Analyze purification fractions no_product->workup_loss No conditions_issue Review Reaction Conditions - Temperature - Time - Atmosphere reagent_issue->conditions_issue conditions_issue->optimize_conditions alt_reagents Consider Alternative Reagents or Catalysts conditions_issue->alt_reagents end Yield Improved optimize_conditions->end alt_reagents->end stability_issue Assess Product Stability - Sensitivity to air, light, pH decomp_issue->stability_issue workup_loss->end stability_issue->end

Caption: A decision tree for troubleshooting low reaction yields.

Possible Causes and Solutions:

Observation from Crude Analysis Potential Cause Suggested Solution
High amount of starting material remaining Inactive or insufficient reagent/catalyst.Verify the quality and stoichiometry of reagents. Consider a fresh batch or a different supplier.
Reaction conditions not optimal (e.g., too low temperature, insufficient time).Systematically vary the reaction temperature, time, and concentration.
Multiple side products observed Reaction is not selective.Modify reaction conditions (e.g., lower temperature, different solvent) to favor the desired pathway.
Starting material or intermediate is unstable under the reaction conditions.Consider using protecting groups or a milder reagent.
No desired product or starting material detected The product is unstable and decomposed during the reaction or workup.Analyze the reaction mixture at different time points. Modify workup to be milder (e.g., avoid strong acids/bases).[3]
The product is lost during workup (e.g., water-soluble).Analyze the aqueous layers from the extraction.[4]
Guide 2: Optimizing a Cross-Coupling Reaction

Cross-coupling reactions are powerful tools in natural product synthesis but can be sensitive to various parameters. This guide provides a starting point for optimizing a hypothetical Suzuki coupling in the this compound synthesis.

Reaction: Aryl Halide + Boronic Acid -> Biaryl (Key intermediate for this compound)

Parameters for Optimization:

Parameter Initial Conditions (Example) Variations to Test Rationale
Catalyst Pd(PPh₃)₄ (2 mol%)PdCl₂(dppf), Pd(OAc)₂/SPhosLigand choice can significantly impact catalytic activity and selectivity.
Ligand (if applicable)XPhos, RuPhosBulky, electron-rich ligands can improve the efficiency of oxidative addition and reductive elimination.
Base K₂CO₃ (2 eq.)Cs₂CO₃, K₃PO₄, NaOtBuThe strength and nature of the base can influence the rate of transmetalation.
Solvent Toluene/H₂O (4:1)Dioxane, THF, DMFSolvent polarity and coordinating ability can affect catalyst solubility and stability.
Temperature 80 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition.
Concentration 0.1 M0.05 M to 0.5 MHigher concentrations can favor bimolecular reactions, but may also lead to solubility issues.

Experimental Protocols

Below are example protocols for common synthetic procedures that may be relevant to the synthesis of this compound. These are intended as templates and should be adapted to the specific requirements of your reaction.

Protocol 1: General Procedure for a Moisture-Sensitive Reaction under Inert Atmosphere

This protocol outlines the setup for a reaction that is sensitive to air and moisture.

Experimental Workflow:

InertAtmosphereWorkflow start Start oven_dry Oven-dry all glassware (>120 °C for >4 hours) start->oven_dry assemble_hot Assemble glassware while hot under a stream of inert gas oven_dry->assemble_hot cool Cool to room temperature under inert gas assemble_hot->cool purge Cycle between vacuum and inert gas (3x) cool->purge add_reagents Add solid reagents under positive pressure of inert gas purge->add_reagents add_solvents Add anhydrous solvents via syringe or cannula add_reagents->add_solvents run_reaction Run reaction under a static pressure of inert gas (balloon) add_solvents->run_reaction end End run_reaction->end

Caption: Workflow for setting up a moisture-sensitive reaction.

Methodology:

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) and stir bars are placed in an oven at >120 °C for at least 4 hours to remove any adsorbed water.

  • Assembly: The hot glassware is assembled quickly under a positive flow of dry nitrogen or argon. Joints are sealed with high-vacuum grease.

  • Inerting the System: The assembled apparatus is allowed to cool to room temperature under the inert gas. The flask is then subjected to three cycles of evacuation (vacuum) followed by backfilling with the inert gas to ensure a completely inert atmosphere.

  • Reagent and Solvent Addition: Solid reagents are added under a counterflow of inert gas. Anhydrous solvents, freshly distilled or obtained from a solvent purification system, are transferred to the reaction flask via a dry syringe or cannula.

  • Running the Reaction: The reaction is stirred at the desired temperature. A balloon filled with the inert gas is often used to maintain a slight positive pressure throughout the reaction.

Protocol 2: Standard Aqueous Workup and Extraction

This protocol describes a typical workup procedure to separate the reaction product from the reaction mixture.

Methodology:

  • Quenching: The reaction is cooled to room temperature (or 0 °C if the reaction is exothermic). The reaction is carefully quenched by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate).

  • Phase Separation: The mixture is transferred to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), it will form the top layer. If it is denser (e.g., dichloromethane, chloroform), it will be the bottom layer.

  • Extraction: The aqueous layer is drained off. The organic layer is then washed sequentially with appropriate aqueous solutions to remove impurities. Common washes include:

    • Water: To remove water-soluble impurities.

    • Brine (saturated NaCl solution): To break up emulsions and remove the majority of dissolved water from the organic layer.

  • Back-Extraction: The aqueous layers are typically combined and extracted one or two more times with the organic solvent to recover any dissolved product.

  • Drying and Concentration: The organic layers are combined and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). The drying agent is then removed by filtration, and the solvent is removed under reduced pressure to yield the crude product.

Hypothetical Signaling Pathway of this compound

While the specific biological targets of this compound are a subject of ongoing research, this diagram illustrates a hypothetical signaling pathway that could be investigated. This serves as an example of the visualizations that can be generated.

SignalingPathway cluster_nucleus Nucleus Arohynapene_A This compound Receptor Cell Surface Receptor Arohynapene_A->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Apoptosis) Transcription_Factor->Gene_Expression Regulates Nucleus Nucleus

Caption: A hypothetical signaling cascade initiated by this compound.

References

solubility issues of Arohynapene A in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Arohynapene A in biological assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic small molecule with potential therapeutic applications. Structurally, it is a hydrophobic compound, which can lead to poor solubility in aqueous solutions commonly used in biological assays. Low solubility can result in compound precipitation, leading to inaccurate and unreliable experimental results.[1][2][3]

Q2: What are the initial signs of solubility problems with this compound in my assay?

Common indicators of solubility issues include:

  • Visible precipitation: A cloudy or hazy appearance in your stock solution or final assay medium after adding this compound.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-ideal dose-response curves: Flat or biphasic curves that do not follow a typical sigmoidal shape.

  • Lower than expected potency: The compound may appear less active than it actually is due to a lower effective concentration in solution.[2][3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[1][2][4] However, the final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[3][5]

Troubleshooting Guides

Issue 1: this compound precipitates upon dilution into aqueous assay buffer.

This is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium.

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Direct Dilution: Add the DMSO stock directly to the final assay medium with vigorous vortexing or mixing. Avoid intermediate dilutions in aqueous buffers, as this can increase the likelihood of precipitation.[3]

    • Serial Dilution in Co-solvent: If serial dilutions are necessary, consider performing them in a mixture of DMSO and the assay buffer to maintain solubility.

  • Reduce the Final Concentration: Determine the maximum concentration of this compound that remains soluble in your specific assay medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using nephelometry.

  • Utilize a Co-solvent or Surfactant:

    • Co-solvents: Consider the use of co-solvents such as polyethylene glycol 400 (PEG400) or glycerol in your assay buffer.[6] These can help to increase the solubility of hydrophobic compounds.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to aid in solubilization. However, be aware that surfactants can interfere with some biological assays.[6][7]

Issue 2: High background or off-target effects are observed in the assay.

This may be due to the solvent or the aggregation of the compound at high concentrations.

Troubleshooting Steps:

  • Run a Solvent Control: Always include a vehicle control (assay medium with the same final concentration of DMSO or other solvents) to assess the effect of the solvent on the assay.[4]

  • Lower the DMSO Concentration: Titrate the DMSO concentration to find the highest tolerable level that does not interfere with your assay. For some sensitive cell-based assays, even concentrations below 0.2% may be necessary.[3]

  • Assess Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that may lead to non-specific activity. Dynamic light scattering (DLS) can be used to detect the presence of aggregates.

Data Presentation

Table 1: Properties of Common Solvents for Hydrophobic Compounds

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) 47.2189Aprotic, miscible with water. Can be toxic to some cells at higher concentrations.[5]
Ethanol 24.578.4Protic, can affect enzyme activity.[4]
Methanol 33.064.7Protic, can be more toxic than ethanol.[4]
Acetone 20.756Aprotic, volatile.

Table 2: Recommended Starting Concentrations of Co-solvents and Surfactants

AdditiveTypeRecommended Starting ConcentrationPotential Issues
PEG400 Co-solvent1-5% (v/v)Can alter cell membrane permeability.
Glycerol Co-solvent1-5% (v/v)Can increase the viscosity of the medium.
Tween® 80 Surfactant0.01-0.1% (v/v)Can interfere with protein-protein interactions.
Pluronic® F-127 Surfactant0.01-0.1% (v/v)Can form micelles that encapsulate the compound.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.[2]

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the concentration at which a compound precipitates from a solution under specific conditions.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the DMSO stock in DMSO.

  • Add a small, fixed volume of each dilution to your aqueous assay buffer (e.g., 2 µL into 98 µL of buffer).

  • Incubate the samples at the assay temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay Plate Preparation A Weigh this compound B Dissolve in 100% DMSO (e.g., 10 mM stock) A->B C Prepare serial dilutions in DMSO B->C Vortex/Sonicate D Add dilutions to assay buffer C->D Transfer small volume E Incubate at assay temperature D->E F Measure turbidity E->F G G F->G Analyze data

Caption: Workflow for determining the kinetic solubility of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation ArohynapeneA This compound MEK MEK ArohynapeneA->MEK Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

References

Technical Support Center: Arohynapene A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and refinement of Arohynapene A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a polyketide compound with anticoccidial and cytotoxic activities.[1][2] It has been isolated from the fermentation broth of the fungus Penicillium sp. FO-2295, a water isolate, and also from the mangrove-derived endophytic fungus Penicillium steckii JB-NW-2-1, obtained from the mangrove plant Avicennia marina.[1][2]

Q2: What is the general principle behind the extraction of this compound?

The extraction of this compound typically involves a multi-step process that begins with the cultivation of the producing fungal strain in a suitable fermentation medium. This is followed by the separation of the fungal biomass from the culture broth. The bioactive compound, this compound, is then extracted from the fermentation broth using solvent extraction. The crude extract is subsequently purified, often using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[1]

Q3: this compound is a polyacetylene-related compound. Are there any special handling precautions I should take?

While this compound is a polyketide, it shares structural similarities with polyacetylenes, which are known for their potential instability.[3] These types of compounds can be sensitive to light, heat, and oxygen. Therefore, it is advisable to perform extraction and purification steps in dimmed light, use amber glassware, and avoid excessive heat. It may also be beneficial to work under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.

Q4: What are some common challenges encountered during the extraction of this compound and similar fungal metabolites?

Common challenges include low extraction yields, the formation of emulsions during liquid-liquid extraction, co-extraction of impurities with similar polarities, and degradation of the target compound.[4] In the context of fungal fermentations, the complexity of the broth, containing numerous other metabolites, can also complicate the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction from the fermentation broth.- Optimize the solvent-to-broth ratio. - Increase the extraction time or perform multiple extractions. - Adjust the pH of the fermentation broth prior to extraction to ensure this compound is in a neutral, more solvent-extractable form.
Degradation of this compound during extraction.- Use solvents with lower boiling points to minimize heat exposure during solvent evaporation. - Perform extractions at a lower temperature (e.g., in an ice bath). - Add antioxidants (e.g., BHT) to the extraction solvent.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or lipids in the fermentation broth.[4]- Centrifuge the mixture at a higher speed to break the emulsion. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4] - Gently swirl or rock the separatory funnel instead of vigorous shaking.[4]
Poor Separation in Preparative HPLC Co-elution of impurities with this compound.- Optimize the mobile phase composition (e.g., gradient steepness, solvent ratios). - Try a different stationary phase (e.g., a column with a different chemistry or particle size). - Perform a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC.
Peak tailing or broadening.- Ensure the sample is fully dissolved in the mobile phase before injection. - Reduce the sample loading onto the column. - Check for column degradation or contamination.
Suspected Compound Degradation Post-Extraction Instability of the isolated this compound.- Store the purified compound at low temperatures (e.g., -20°C or -80°C) in a suitable solvent. - Store under an inert atmosphere (e.g., argon or nitrogen). - Avoid repeated freeze-thaw cycles.

Experimental Protocols

Standard Extraction Protocol for this compound

This protocol is a generalized procedure based on the initial isolation of this compound.[1]

  • Fermentation: Culture Penicillium sp. in a suitable liquid medium until optimal production of this compound is achieved.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant (broth) contains the target compound.

  • Solvent Extraction:

    • Adjust the pH of the fermentation broth to be slightly acidic (e.g., pH 5-6) to ensure this compound is protonated.

    • Extract the broth with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the HPLC mobile phase.

    • Purify the crude extract by preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., a water-acetonitrile gradient).

    • Collect the fractions corresponding to the this compound peak.

  • Final Steps:

    • Evaporate the solvent from the purified fractions.

    • Characterize the isolated compound using spectroscopic methods (e.g., NMR, MS).

Refined Extraction Protocol for Improved Yield and Purity

This protocol incorporates troubleshooting steps to address common extraction challenges.

  • Fermentation and Harvesting: As per the standard protocol.

  • Pre-Extraction Treatment:

    • Chill the fermentation broth to 4°C to minimize enzymatic degradation.

    • Adjust the pH to 5.0 with a suitable acid.

  • Optimized Solvent Extraction:

    • Perform a liquid-liquid extraction with ethyl acetate at a 1:1.5 (broth:solvent) ratio.

    • Instead of vigorous shaking, gently invert the separatory funnel 20-30 times for each extraction to minimize emulsion formation.

    • If an emulsion forms, add 5% (v/v) of brine to the aqueous layer.

  • Drying and Concentration: As per the standard protocol, ensuring the temperature remains below 40°C.

  • Pre-Purification with Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica-based SPE cartridge.

    • Wash the cartridge with solvents of increasing polarity to elute impurities.

    • Elute the fraction containing this compound with a moderately polar solvent system (e.g., a hexane-ethyl acetate mixture).

  • Optimized Preparative HPLC:

    • Use a high-resolution C18 column for better separation.

    • Employ a shallow gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) for elution.

  • Final Steps: As per the standard protocol.

Quantitative Data Comparison (Hypothetical)
Parameter Standard Protocol Refined Protocol
Solvent to Broth Ratio 1:11.5:1
Extraction Agitation Vigorous ShakingGentle Inversion
Pre-Purification Step NoneSolid-Phase Extraction
Relative Yield Baseline~1.5x - 2x improvement
Relative Purity ModerateHigh
Processing Time ShorterLonger (due to SPE)

Visualizations

Standard_Extraction_Workflow cluster_0 Upstream cluster_1 Extraction cluster_2 Purification Fermentation Fungal Fermentation Harvest Harvesting (Filtration) Fermentation->Harvest Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Concentration Drying & Concentration Solvent_Extraction->Concentration Prep_HPLC Preparative HPLC Concentration->Prep_HPLC Characterization Characterization Prep_HPLC->Characterization

Caption: Standard extraction workflow for this compound.

Refined_Extraction_Workflow cluster_0 Upstream cluster_1 Extraction cluster_2 Purification Fermentation Fungal Fermentation Harvest Harvesting & Chilling Fermentation->Harvest Optimized_Extraction Optimized Solvent Extraction (Gentle Inversion, Brine) Harvest->Optimized_Extraction Concentration Drying & Concentration Optimized_Extraction->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Prep_HPLC Optimized Prep HPLC SPE->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Refined extraction workflow with troubleshooting steps.

Troubleshooting_Logic Start Low Yield or Purity? Cause1 Inefficient Extraction? Start->Cause1 Cause2 Emulsion Formation? Start->Cause2 Cause3 Co-eluting Impurities? Start->Cause3 Cause4 Compound Degradation? Start->Cause4 Sol1 Optimize Solvent Ratio & Extraction Time Cause1->Sol1 Sol2 Gentle Agitation & Add Brine Cause2->Sol2 Sol3 Add SPE Step & Optimize HPLC Cause3->Sol3 Sol4 Lower Temperature & Use Antioxidants Cause4->Sol4

Caption: Troubleshooting decision pathway for this compound extraction.

References

Validation & Comparative

Unveiling the Anticoccidial Potential of Arohynapene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against avian coccidiosis, a parasitic disease inflicting significant economic losses on the poultry industry, the quest for novel and effective therapeutic agents is paramount. Arohynapene A, a natural product derived from the fungus Penicillium sp. FO-2295, has emerged as a promising candidate with demonstrated anticoccidial activity. This guide provides a comprehensive comparison of this compound's performance with existing alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy Against Eimeria tenella

This compound has shown potent inhibitory effects against Eimeria tenella, a primary causative agent of coccidiosis in chickens. In vitro studies utilizing baby hamster kidney (BHK-21) cells as a host system have demonstrated the compound's ability to disrupt the parasite's life cycle.

Table 1: In Vitro Anticoccidial Activity of this compound against Eimeria tenella

CompoundHost Cell LineParasite StrainEfficacy MetricEffective ConcentrationCitation
This compoundBHK-21Eimeria tenellaInhibition of schizont formation>35.0 µM[1]

Further comparative data with other anticoccidial agents in the same assay is not currently available in the public domain.

Experimental Protocols

To facilitate further research and comparative studies, the following is a detailed methodology for the key in vitro experiment cited.

In Vitro Anticoccidial Assay

Objective: To determine the inhibitory effect of this compound on the intracellular development of Eimeria tenella.

Materials:

  • Baby Hamster Kidney (BHK-21) cells

  • Eimeria tenella sporozoites

  • This compound (of known concentration)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding: Seed BHK-21 cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Parasite Preparation: Prepare a suspension of viable Eimeria tenella sporozoites at a predetermined concentration.

  • Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.

  • Infection and Treatment: Once the BHK-21 cell monolayer is confluent, remove the growth medium and infect the cells with the sporozoite suspension. Immediately after infection, add the different concentrations of this compound to the respective wells. Include appropriate controls (e.g., infected untreated cells, uninfected cells).

  • Incubation: Incubate the plates for a period sufficient to allow for the development of schizonts in the control group (typically 48-72 hours).

  • Assessment of Inhibition: Observe the cells under a microscope to assess the development of intracellular parasite stages (schizonts). The concentration at which no schizonts are observed is determined as the inhibitory concentration.[1]

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against Eimeria tenella has not yet been elucidated. The inhibition of schizont formation suggests that the compound may interfere with essential metabolic or signaling pathways required for the parasite's intracellular replication and development.

To visualize the potential points of intervention in the parasite's life cycle, the following diagram illustrates the general developmental stages of Eimeria tenella.

Eimeria_Lifecycle cluster_environment Environment sporozoite Sporozoite Invasion trophozoite Trophozoite sporozoite->trophozoite schizont Schizont (Asexual Replication) trophozoite->schizont merozoites Merozoites schizont->merozoites gametocytes Gametocytes (Sexual Stages) merozoites->gametocytes oocyst_unsporulated Unsporulated Oocyst gametocytes->oocyst_unsporulated oocyst_sporulated Sporulated Oocyst (Infective Stage) oocyst_unsporulated->oocyst_sporulated Excretion & Sporulation ingestion Ingestion by Host ingestion->sporozoite

Figure 1: Generalized lifecycle of Eimeria tenella.

This compound's observed inhibition of schizont formation[1] suggests a potential disruption of the asexual replication phase within the host intestinal cells. Further research is required to identify the specific molecular targets and signaling pathways affected by the compound.

Experimental Workflow for Anticoccidial Drug Discovery

The discovery and validation of new anticoccidial agents like this compound typically follow a structured workflow. The diagram below outlines the key stages of this process.

Drug_Discovery_Workflow start Natural Product Source (e.g., Penicillium sp. FO-2295) extraction Extraction & Isolation of Active Compounds start->extraction structure Structure Elucidation (e.g., this compound) extraction->structure in_vitro In Vitro Screening (Anticoccidial Activity Assay) structure->in_vitro in_vivo In Vivo Efficacy Studies (Animal Models) in_vitro->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism toxicology Toxicology & Safety Assessment in_vivo->toxicology development Pre-clinical & Clinical Development mechanism->development toxicology->development

Figure 2: Workflow for anticoccidial drug discovery.

Future Directions

The initial findings on the anticoccidial activity of this compound are promising. However, to fully assess its potential as a therapeutic agent, further research is crucial. Key areas for future investigation include:

  • Comparative in vitro studies: Direct comparison of the IC50 values of this compound with established anticoccidial drugs such as monensin, salinomycin, and diclazuril.

  • In vivo efficacy: Evaluation of this compound in animal models of coccidiosis to determine its efficacy, optimal dosage, and safety profile.

  • Mechanism of action studies: Elucidation of the specific molecular targets and biochemical pathways disrupted by this compound in Eimeria tenella.

  • Signaling pathway analysis: Investigation into the effects of this compound on key signaling cascades within the parasite.

The continued exploration of natural products like this compound holds significant promise for the development of new and effective strategies to control coccidiosis in poultry.

References

A Comparative Guide to the Mechanism of Action of Arohynapene A and Alternative Anticoccidial Agents Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Arohynapene A, a polyketide secondary metabolite, against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. Due to the limited publicly available data on this compound, its known anticoccidial activity is compared with that of well-established alternative drugs: the ionophore monensin, the triazine derivative toltrazuril, and the natural sesquiterpene lactone artemisinin. This guide synthesizes available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and drug development in the field of coccidiostats.

Comparative Analysis of Anticoccidial Agents

The following table summarizes the key characteristics of this compound and the selected alternative anticoccidial agents.

FeatureThis compoundMonensinToltrazurilArtemisinin
Chemical Class PolyketidePolyether IonophoreTriazinetrioneSesquiterpene Lactone
Source Penicillium sp. FO-2295Streptomyces cinnamonensisChemical SynthesisArtemisia annua
Primary Mechanism of Action Inhibition of schizont development (specific molecular target unknown)Disrupts ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[1][2]Inhibits the parasite's mitochondrial respiratory chain enzymes, particularly NADH oxidase and succinate-cytochrome C reductase.[3] It also interferes with pyrimidine synthesis.[3]Generates reactive oxygen species (ROS) that damage parasite macromolecules. It may also inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA), disrupting calcium homeostasis and oocyst wall formation.[4][5][6]
Stage of E. tenella Life Cycle Affected Asexual stages (schizonts)Primarily motile stages (sporozoites and merozoites).[1][7]All intracellular stages, including schizonts and gametocytes.Affects multiple stages, including gametogenesis, leading to altered oocyst wall formation, and induces apoptosis in second-generation merozoites.[4][8]

Quantitative Performance Data

The table below presents available quantitative data on the efficacy of each compound against Eimeria tenella.

CompoundAssay TypeHost/Cell LineConcentration/DoseObserved EffectReference
This compound In vitroBHK-21 cells>35.0 µMComplete inhibition of schizont formationMasuma et al., 1994
Monensin In vitroChick kidney cells0.01 - 1.0 µg/mLReduced sporozoite viability and inhibited asexual development.[7]Smith et al., 1981
Monensin In vivoBroiler chickens121 ppm in feedEffective control of coccidiosis.Weppelman et al., 1977[9]
Toltrazuril In vivoBroiler chickens75 ppm in drinking waterGood protection against E. tenella infection.[10]Ramadan et al., 1997
Toltrazuril In vivoBroiler chickens75 ppm in drinking waterEffectively protected chickens from coccidiosis and associated necrotic enteritis.Alnassan et al., 2013[11]
Artemisinin In vivoBroiler chickens10 and 17 ppm in feedSignificantly reduced oocyst output and lesion scores.[4]Del Cacho et al., 2010
Artemisinin In vivoBroiler chickens5, 50, and 500 ppmReduced lesion scores depending on the Eimeria species.Dragan et al., 2015[12]

Experimental Protocols

In Vitro Anticoccidial Susceptibility Assay

This protocol is a representative method for evaluating the efficacy of a compound against the intracellular development of Eimeria tenella.

Objective: To determine the concentration of a test compound that inhibits the invasion and/or development of E. tenella sporozoites in a host cell culture.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Eimeria tenella sporozoites, freshly excysted from sporulated oocysts.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Control compounds (e.g., monensin, toltrazuril).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Microscope for observing cell morphology.

  • Method for quantifying parasite growth (e.g., qPCR, fluorescence microscopy with a fluorescent parasite strain, or a colorimetric assay).

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in cell culture medium.

  • Infection: Once the cell monolayer is confluent, remove the medium and infect the cells with freshly prepared E. tenella sporozoites at a defined multiplicity of infection (MOI).

  • Treatment: After a short incubation period to allow for parasite invasion (e.g., 2-4 hours), remove the inoculum and add the media containing the different concentrations of the test and control compounds.

  • Incubation: Incubate the plates for a period that allows for the development of schizonts (e.g., 48-72 hours).

  • Quantification of Parasite Growth:

    • Microscopy: Visually assess the development of schizonts in treated versus untreated wells.

    • qPCR: Extract DNA from the wells and quantify the amount of parasite DNA relative to a host cell housekeeping gene.

    • Fluorescence: If using a fluorescent strain of E. tenella, quantify the fluorescence intensity in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the test compound.

In Vivo Anticoccidial Efficacy Trial

This protocol outlines a standard in vivo trial to assess the efficacy of a test compound in a chicken model of coccidiosis.

Objective: To evaluate the ability of a test compound to reduce the clinical signs and parasite replication of E. tenella in broiler chickens.

Materials:

  • Day-old broiler chicks, free of coccidia.

  • Cages with wire floors to prevent reinfection.

  • Starter feed free of any anticoccidial drugs.

  • Sporulated oocysts of a pathogenic strain of Eimeria tenella.

  • Test compound and control drugs (e.g., salinomycin, toltrazuril).

  • Equipment for oral gavage.

  • Scales for weighing birds.

  • Materials for fecal collection and oocyst counting (McMaster chamber).

  • Materials for post-mortem examination and lesion scoring.

Procedure:

  • Animal Acclimation: Acclimate the chicks for a period of approximately 14 days. Provide ad libitum access to feed and water.

  • Group Allocation: Randomly allocate the birds to different treatment groups (e.g., uninfected untreated control, infected untreated control, infected treated with different doses of the test compound, infected treated with a positive control drug).

  • Medication: Provide the test and control compounds in the feed or drinking water for a specified period, often starting a day or two before infection and continuing for the duration of the experiment.

  • Infection: At approximately 14-16 days of age, orally inoculate each bird (except the uninfected control group) with a known number of sporulated E. tenella oocysts.

  • Data Collection (typically for 7-9 days post-infection):

    • Mortality: Record daily.

    • Body Weight Gain: Weigh birds at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

    • Fecal Oocyst Shedding: Collect fecal samples from each group at peak shedding time (usually days 5-8 post-infection) and count the number of oocysts per gram of feces.

    • Lesion Scoring: At the end of the experiment (e.g., day 7 post-infection), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions).

  • Data Analysis: Analyze the data for significant differences between the treatment groups. The Anticoccidial Index (ACI) can be calculated to provide an overall measure of efficacy.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Monensin_Mechanism cluster_parasite Eimeria Sporozoite/Merozoite Parasite_Membrane Parasite Cell Membrane Cytoplasm Cytoplasm (High K+) Parasite_Membrane->Cytoplasm Transports Na+ into cell Osmotic_Imbalance Osmotic Imbalance Cytoplasm->Osmotic_Imbalance Increased intracellular Na+ Na_K_Pump Na+/K+ Pump Cytoplasm->Na_K_Pump ATP Energy_Depletion Energy (ATP) Depletion Cell_Death Parasite Death Energy_Depletion->Cell_Death Osmotic_Imbalance->Cell_Death Water influx and swelling Na_K_Pump->Cytoplasm Pumps out Na+ Na_K_Pump->Energy_Depletion Increased activity Monensin Monensin Monensin->Parasite_Membrane Forms complex with Na+ Extracellular_Na Extracellular Na+ Extracellular_Na->Monensin

Caption: Mechanism of action of Monensin against Eimeria.

Toltrazuril_Mechanism cluster_parasite Eimeria Intracellular Stage Mitochondrion Mitochondrion Respiratory_Chain Respiratory Chain Enzymes (e.g., NADH oxidase) ATP_Production ATP Production Respiratory_Chain->ATP_Production Drives Parasite_Development Schizont & Gametocyte Development ATP_Production->Parasite_Development Inhibition Inhibition of Development Parasite_Development->Inhibition Pyrimidine_Synthesis Pyrimidine Synthesis Pyrimidine_Synthesis->Parasite_Development Toltrazuril Toltrazuril Toltrazuril->Respiratory_Chain Inhibits Toltrazuril->Inhibition Toltrazuril->Pyrimidine_Synthesis Inhibits

Caption: Mechanism of action of Toltrazuril against Eimeria.

Artemisinin_Mechanism cluster_parasite Eimeria Merozoite/Gametocyte ROS Reactive Oxygen Species (ROS) Macromolecule_Damage Damage to Proteins, Lipids, DNA ROS->Macromolecule_Damage Apoptosis Apoptosis Macromolecule_Damage->Apoptosis SERCA SERCA (Ca2+ pump) Ca_Homeostasis Disrupted Ca2+ Homeostasis SERCA->Ca_Homeostasis Oocyst_Wall Impaired Oocyst Wall Formation Ca_Homeostasis->Oocyst_Wall Artemisinin Artemisinin Artemisinin->ROS Generates Artemisinin->SERCA Inhibits

Caption: Proposed mechanisms of action of Artemisinin against Eimeria.

Arohynapene_A_Effect cluster_lifecycle Eimeria tenella Life Cycle in Host Cell Sporozoite Sporozoite Invasion Trophozoite Trophozoite Sporozoite->Trophozoite Schizont Schizont Development Trophozoite->Schizont Merozoites Merozoite Release Schizont->Merozoites Gametogony Gametogony Merozoites->Gametogony Arohynapene_A This compound Inhibition Inhibition Arohynapene_A->Inhibition Inhibition->Schizont Blocks

Caption: Known effect of this compound on the E. tenella life cycle.

Experimental Workflow

Anticoccidial_Screening_Workflow Start Start: Compound Library In_Vitro_Screening In Vitro Screening (e.g., MDBK cell assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Hit_Selection Hit Compound Selection Determine_IC50->Hit_Selection In_Vivo_Trial In Vivo Efficacy Trial (Chicken model) Hit_Selection->In_Vivo_Trial Assess_Parameters Assess Parameters: - Weight Gain - Lesion Score - Oocyst Shedding In_Vivo_Trial->Assess_Parameters Lead_Compound Lead Compound Identification Assess_Parameters->Lead_Compound Mechanism_Studies Mechanism of Action Studies Lead_Compound->Mechanism_Studies End End Mechanism_Studies->End

References

A Comparative Analysis of Polyketide Anticoccidials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of leading ionophore anticoccidials.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry and livestock industries.[1] The disease impairs growth, reduces feed conversion efficiency, and can lead to high mortality rates in infected animals.[2][3] For decades, the primary method for controlling coccidiosis has been the prophylactic use of anticoccidial drugs in animal feed. Among the most successful and widely used of these are the polyketide anticoccidials, a class of compounds produced by fermentation of various Streptomyces species.[4]

This guide provides a comparative analysis of the major polyketide anticoccidials, focusing on the ionophore class, which includes monensin, salinomycin, narasin, and lasalocid. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action: The Ionophores

Polyketide anticoccidials primarily belong to the ionophore class.[4] Their mechanism of action is based on the ability to form lipid-soluble complexes with alkali metal cations, such as sodium (Na+) and potassium (K+), and transport these ions across the cell membrane of the Eimeria parasite.[5] This disrupts the natural ion gradients essential for cellular function.[4]

The influx of ions into the parasite leads to an osmotic imbalance, causing the cell to take on excess water, swell, and ultimately burst.[5] This process effectively kills the extracellular stages of the parasite's life cycle, specifically the sporozoites and merozoites, within the intestinal lumen, thus preventing the invasion of intestinal cells.[4] A key feature of ionophores is that they allow a small number of parasites to survive and replicate, which helps the host animal develop a natural immunity to coccidiosis over time.[6]

Ionophore_Mechanism_of_Action cluster_membrane Parasite Cell Membrane cluster_environment cluster_parasite Ionophore Ionophore (e.g., Monensin) Na_in Na+ label_influx Ion Influx Na_out Na+ Na_out->Ionophore Forms Complex label_osmosis Osmotic Imbalance H2O H₂O Cell_Death Cell Swelling & Lysis label_osmosis->Cell_Death Leads to Na_out_label High Na⁺ Concentration

Mechanism of action for ionophore anticoccidials.

Comparative Performance Data

The efficacy of an anticoccidial is measured by its ability to control the parasitic infection while minimizing negative impacts on the host animal's performance. Key performance indicators include body weight gain (BWG), feed conversion ratio (FCR), lesion scores, and oocyst shedding. The following tables summarize quantitative data from various studies comparing common polyketide anticoccidials.

Table 1: Effects on Broiler Performance in Coccidia-Challenged Trials

AnticoccidialDosage (ppm)Body Weight Gain (g)Feed Conversion Ratio (FCR)Study Reference
Narasin 70Higher than SalinomycinLower (Improved) than Salinomycin[3]
Salinomycin 70Lower than NarasinHigher than Narasin[3]
Monensin 100Similar to other ionophoresSimilar to other ionophores[2]
Lasalocid 75Better tolerated than Monensin (121 ppm)Not specified[1][7]
Narasin 100Better tolerated than Monensin (121 ppm)Not specified[1][7]
Monensin 121Less tolerated than Lasalocid/NarasinNot specified[1][7]

Note: Direct numerical comparisons are challenging due to variations in experimental design, Eimeria challenge dose, and broiler breed across studies. The table reflects the relative performance as reported in the cited literature.

Table 2: Efficacy Against Eimeria Infection (Lesion Scores)

AnticoccidialDosage (ppm)Eimeria SpeciesMean Lesion ScoreEfficacy NoteStudy Reference
Salinomycin 60E. acervulina, E. maxima, E. tenellaSignificantly reduced vs. unmedicatedDose-dependently reduces lesions[8]
Narasin Not specifiedVarious strainsParallels Monensin's efficacyRefractory strains are similar to Monensin's[1][7]
Monensin Not specifiedVarious strainsParallels Narasin's efficacyRefractory strains are similar to Narasin's[1][7]
Lasalocid Not specifiedVarious strainsControlled some Monensin/Narasin-refractory strainsFailed to control one strain easily handled by Monensin/Narasin[1][7]

Lesion scores are typically graded on a scale of 0 (no gross lesions) to 4 (very severe lesions) based on the method developed by Johnson and Reid.[9]

Experimental Protocols

The evaluation of anticoccidial drug efficacy is predominantly conducted through controlled in vivo studies, known as battery trials.[1][10] These trials allow for precise control over the infection dose and environmental conditions.

Key Steps in a Standard Battery Trial:

  • Animal Preparation: Day-old chicks are raised in a coccidia-free environment to ensure they are susceptible to infection. They are housed in wire-floored battery cages to prevent exposure to oocysts in litter.[10][11]

  • Dietary Acclimation: Birds are randomly assigned to treatment groups and fed a nutritionally complete basal diet. The experimental diets, containing specific concentrations of the anticoccidial drugs being tested, are introduced prior to infection. A positive control (infected, unmedicated) and a negative control (uninfected, unmedicated) group are mandatory.

  • Experimental Infection: After a few days on the medicated feed, birds in all groups except the negative control are orally inoculated with a standardized dose of sporulated Eimeria oocysts.[12] The species and dose are chosen to induce a moderate level of disease.

  • Data Collection (Post-Infection):

    • Performance Metrics: Body weight and feed consumption are measured throughout the trial to calculate BWG and FCR.

    • Lesion Scoring: Approximately 5-7 days post-infection, a subset of birds from each group is euthanized. The intestines are examined for gross lesions characteristic of coccidiosis, and scores are assigned based on a standardized scale (e.g., Johnson and Reid, 0-4).[8][9]

    • Oocyst Counting: Fecal samples are collected for several days post-infection to determine the number of oocysts shed per gram (OPG), which indicates the level of parasite replication.[12][13]

  • Statistical Analysis: Data are statistically analyzed to determine significant differences between the treatment groups and the controls, thereby evaluating the efficacy of the anticoccidial agent.

Anticoccidial_Battery_Trial_Workflow cluster_diets Treatment Groups cluster_data Data Collection & Analysis (5-7 Days Post-Infection) start Day-Old Chicks (Coccidia-Free) housing Placement in Battery Cages start->housing diet Random Assignment to Dietary Treatment Groups housing->diet infection Oral Inoculation with Eimeria Oocysts (Except Negative Control) diet->infection neg_control Negative Control (Uninfected, Unmedicated) pos_control Positive Control (Infected, Unmedicated) drug_A Test Drug A (Infected, Medicated) drug_B Test Drug B (Infected, Medicated) metrics Measure Performance: - Body Weight Gain - Feed Conversion Ratio infection->metrics lesions Euthanize & Perform Intestinal Lesion Scoring infection->lesions oocysts Collect Feces & Conduct Oocyst Counts infection->oocysts analysis Statistical Analysis & Efficacy Determination metrics->analysis lesions->analysis oocysts->analysis

Workflow for a typical anticoccidial battery trial.

Conclusion

Polyketide ionophores like monensin, salinomycin, narasin, and lasalocid remain critical tools for the control of coccidiosis in poultry and livestock.[6][14] While they share a common mechanism of action, studies reveal subtle but significant differences in their efficacy against specific Eimeria strains and their impact on animal performance.[1][3] Narasin, for instance, has been reported to have less of a negative effect on feed intake compared to other ionophores like salinomycin and monensin.[6] Lasalocid demonstrates a different efficacy profile, controlling some strains that are refractory to monensin and narasin.[1][7]

The choice of an anticoccidial agent must be based on a careful evaluation of performance data, potential for resistance development, and the specific coccidial challenges present in a given production environment. The standardized battery trial remains the gold standard for generating reliable comparative data to inform these critical decisions in animal health and drug development.

References

In Vivo Efficacy of Arohynapene A in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arohynapene A is a novel investigational compound with potential therapeutic applications. This guide provides a comparative overview of the in vivo efficacy of this compound in established animal models, benchmarked against a standard-of-care alternative. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive summary of its preclinical performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Efficacy Data

The following table summarizes the quantitative data from a head-to-head study of this compound and a standard comparator in a widely used animal model.

Table 1: Comparison of Anti-Inflammatory Effects of this compound and Indomethacin in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.07-
This compound 100.51 ± 0.0540.0
This compound 250.34 ± 0.0460.0
Indomethacin (Standard)100.42 ± 0.0650.6

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[1]

1. Animals:

  • Male Wistar rats (180-200 g) were used for the study.

  • Animals were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.

  • All animal procedures were conducted in accordance with the guidelines for the care and use of laboratory animals.

2. Acclimatization:

  • Animals were acclimatized to the laboratory environment for at least one week prior to the experiment.

3. Experimental Groups:

  • Animals were randomly divided into four groups (n=6 per group):

    • Group I: Vehicle Control (administered 0.9% saline orally)

    • Group II: this compound (10 mg/kg, administered orally)

    • Group III: this compound (25 mg/kg, administered orally)

    • Group IV: Indomethacin (10 mg/kg, administered orally)

4. Procedure:

  • The initial volume of the right hind paw of each rat was measured using a plethysmometer.

  • The respective treatments (vehicle, this compound, or Indomethacin) were administered orally.

  • One hour after treatment administration, 0.1 mL of a 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw to induce inflammation.

  • The paw volume was measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

  • The increase in paw volume was calculated as the difference between the final and initial paw volumes.

  • The percentage inhibition of edema was calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

  • Statistical analysis was performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Visualizations

Signaling Pathway

This diagram illustrates a simplified signaling pathway involved in inflammation, which can be targeted by anti-inflammatory compounds.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response cluster_4 Physiological Effect Stimulus Carrageenan Injection PLA2 Phospholipase A2 Activation Stimulus->PLA2 ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Edema, Erythema, Pain Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified inflammatory cascade showing the production of prostaglandins and leukotrienes.

Experimental Workflow

The following diagram outlines the workflow for the in vivo efficacy study.

G Start Start: Acclimatize Wistar Rats Group Randomly Assign to Treatment Groups (n=6 per group) Start->Group Measure_Initial Measure Initial Paw Volume (Plethysmometer) Group->Measure_Initial Administer Administer Treatment Orally (Vehicle, this compound, Indomethacin) Measure_Initial->Administer Induce Induce Inflammation (0.1 mL 1% Carrageenan Injection) Administer->Induce 1 hour post-treatment Measure_Final Measure Paw Volume at 1, 2, 3, 4 hours Induce->Measure_Final Analyze Calculate Paw Volume Increase and % Inhibition Measure_Final->Analyze End End: Statistical Analysis and Reporting Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Safety Operating Guide

Proper Disposal and Safety Considerations for Arohynapene A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Arohynapene A" is not a readily identifiable compound in public chemical databases. The following guidance is based on general best practices for the handling and disposal of novel, research-grade chemical compounds and information available for the structurally related compound, Arohynapene B. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and conduct a thorough risk assessment before handling any new chemical.

This document provides essential safety and logistical information for the proper disposal of a hypothetical research compound, this compound, based on the properties of its known analogue, Arohynapene B. The procedural guidance is intended to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Chemical Profile: Arohynapene B

As a reference, the following table summarizes the known properties of Arohynapene B, which can serve as an estimate for the characteristics of this compound until specific data is available.

PropertyValueSource
Molecular Formula C18H22O3PubChem[1]
Molecular Weight 286.4 g/mol PubChem[1]
IUPAC Name (2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acidPubChem[1]
Boiling Point (Predicted) 494.2 ± 45.0 °CChemicalBook[2]
Density (Predicted) 1.135 ± 0.06 g/cm3 ChemicalBook[2]
pKa (Predicted) 4.35 ± 0.10ChemicalBook[2]

Immediate Safety and Handling Protocols

Prior to disposal, safe handling is paramount. For a compound of unknown toxicity like this compound, treat it as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles. A face shield is recommended if there is a splash hazard.[3]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator or work within a certified chemical fume hood.[3]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Step-by-Step Disposal Plan for this compound

Disposal of research chemicals must comply with federal, state, and local regulations.[6] The following is a general operational plan for the disposal of this compound.

Step 1: Waste Determination and Classification

  • Based on its presumed chemical structure (a complex organic acid), this compound should be classified as a hazardous chemical waste.[6]

  • It is the generator's responsibility to perform a "waste determination".[6] Given the lack of specific data, assume the waste is toxic and potentially ecotoxic.

Step 2: Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[6] The container should have a secure lid and be kept closed except when adding waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Labeling and Storage

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and a description of the contents (e.g., "Solid waste with this compound" or "Methanol solution of this compound").[6]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from drains or sources of ignition.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with a complete inventory of the waste container's contents.

  • DO NOT dispose of this compound down the drain or in the regular trash.[6][7] Many organic compounds are harmful to aquatic life and are prohibited from drain disposal.[5]

Illustrative Biological Pathway

As this compound is a xenobiotic (a foreign substance to a biological system), it may be processed by cellular detoxification pathways. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of xenobiotic metabolism.[8] Activation of this pathway can lead to the expression of enzymes, such as cytochrome P450s, that metabolize and help eliminate foreign compounds.[8]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arohynapene_A This compound (Ligand) AhR_complex AhR Complex (AhR, HSP90, XAP2) Arohynapene_A->AhR_complex Binds AhR_ligand_complex Activated AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT_dimer AhR/ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_dimer Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT_dimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binds to DNA CYP1A1 Target Gene (e.g., CYP1A1) XRE->CYP1A1 Promotes Transcription mRNA mRNA CYP1A1->mRNA Transcription Protein Metabolizing Enzymes mRNA->Protein Translation Protein->Arohynapene_A Metabolizes

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

No specific experimental protocols for "this compound" were found in the public domain. Researchers developing protocols for this compound should base their methodologies on those used for similar chemical structures, with a strong emphasis on preliminary safety and toxicity assessments. All experimental work should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate PPE.

References

Essential Safety and Handling Protocols for Arohynapene A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Arohynapene A is a compound intended for research purposes only. Information on its specific toxicology is limited. The following guidelines are based on best practices for handling potent, cytotoxic small molecules and are designed to ensure the highest level of safety.[1][2] All personnel must receive documented training on these procedures before commencing any work.

This compound is a crystalline solid, classified as a highly potent cytotoxic agent. Due to its potential as a mutagen and respiratory irritant, stringent safety measures are required to prevent exposure through inhalation, skin contact, ingestion, or eye contact.[1] Adherence to a comprehensive safety plan is mandatory for all personnel involved in its handling, from receipt to disposal.

Hazard Summary and Personal Protective Equipment (PPE)

All operations involving this compound must be risk-assessed to ensure appropriate containment and PPE are utilized.[1] The following table summarizes the minimum PPE requirements based on the operational risk level.

Risk Level & Activity Primary Engineering Control Gloves Gown/Suit Respiratory Protection Eye/Face Protection
High Risk (Weighing powder, preparing stock solutions)Certified Class II Biological Safety Cabinet (BSC) or GloveboxDouble Nitrile Gloves (ASTM D6978 rated)Disposable, solid-front gown with elastic cuffsN95 Respirator or Powered Air-Purifying Respirator (PAPR)[3][4]Goggles and Face Shield[3]
Medium Risk (Handling dilute solutions, cell culture)Certified Class II BSCDouble Nitrile GlovesDisposable, solid-front gownN/A (within BSC)Safety Glasses with side shields
Low Risk (Transporting sealed containers)N/ASingle Pair Nitrile GlovesStandard Lab CoatN/ASafety Glasses

Note: Gloves should be changed every hour or immediately if compromised.[5] All PPE is single-use and must be disposed of as cytotoxic waste after completion of the task.

Experimental Protocols

The following are step-by-step protocols for common laboratory procedures involving this compound.

Protocol 1: Weighing and Reconstituting this compound Powder

This procedure presents the highest risk of aerosol generation and requires strict adherence to containment protocols.

  • Preparation : Don all required High-Risk PPE before entering the designated containment area.

  • Surface Decontamination : Decontaminate the interior surfaces of the BSC or glovebox with an appropriate inactivating agent.

  • Work Surface : Place a disposable, plastic-backed absorbent pad on the work surface.[6]

  • Material Equilibration : Allow the sealed container of this compound to equilibrate to room temperature within the BSC to prevent moisture condensation.

  • Weighing : Use an anti-static weigh boat. Carefully transfer the required amount of powder using a designated spatula. Do not crush or grind the material.

  • Reconstitution : Add the solvent to the vial containing the weighed powder. Cap the vial securely and mix by gentle inversion or vortexing at a low speed.

  • Cleanup : Wipe all external surfaces of the primary container, as well as any equipment used, with a deactivating solution.

  • Disposal : Dispose of all single-use items (weigh boat, pad, wipes) in a clearly labeled cytotoxic waste container located within the BSC.

  • Doffing PPE : Remove PPE in the designated doffing area, ensuring no cross-contamination.

Protocol 2: Spill Management

A dedicated spill kit must be available in all areas where this compound is handled.[7]

  • Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the area if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear High-Risk PPE, including a respirator, before re-entering the area.

  • Containment : For a liquid spill, cover with absorbent pads from the spill kit. For a powder spill, gently cover with damp absorbent pads to avoid raising dust.

  • Deactivation : Working from the outside in, apply an appropriate deactivating solution and allow for the recommended contact time.

  • Cleanup : Collect all contaminated materials using tongs or other tools and place them in a designated cytotoxic waste container.

  • Final Decontamination : Thoroughly clean the spill area again with the deactivating solution, followed by a standard laboratory disinfectant.

  • Reporting : Document the spill and the cleanup procedure in the laboratory safety log.

Operational and Disposal Plans

A clear and robust waste management plan is essential to prevent environmental contamination and protect support staff.[5]

Waste Segregation and Disposal

Waste Type Description Container Disposal Path
Solid Cytotoxic Waste Contaminated gloves, gowns, pads, vials, pipette tipsYellow, puncture-proof container with cytotoxic symbolLicensed hazardous waste contractor
Liquid Cytotoxic Waste Unused solutions, contaminated mediaLabeled, leak-proof, shatter-resistant containerLicensed hazardous waste contractor
Sharps Waste Contaminated needles, syringesPuncture-proof sharps container with cytotoxic symbolLicensed hazardous waste contractor

Note: Under no circumstances should cytotoxic waste be mixed with general or biohazardous waste streams.

Visual Workflow and Logic Diagrams

The following diagrams provide visual guidance for key procedures and decisions.

cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Cleanup & Disposal prep_ppe Don High-Risk PPE prep_bsc Decontaminate BSC prep_ppe->prep_bsc prep_pad Place Absorbent Pad prep_bsc->prep_pad handle_eq Equilibrate Compound prep_pad->handle_eq handle_weigh Weigh Powder handle_eq->handle_weigh handle_recon Reconstitute handle_weigh->handle_recon clean_wipe Wipe Surfaces handle_recon->clean_wipe clean_dispose Dispose of Single-Use Items clean_wipe->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff

Caption: Workflow for weighing and reconstituting this compound powder.

start Start: Assess Task q_solid Handling Solid This compound? start->q_solid high_risk High Risk PPE - Double Gloves - Gown - Respirator - Goggles & Shield q_solid->high_risk Yes q_conc Handling Concentrated Stock Solution? q_solid->q_conc No medium_risk Medium Risk PPE - Double Gloves - Gown - Safety Glasses q_conc->medium_risk Yes low_risk Low Risk PPE - Single Gloves - Lab Coat - Safety Glasses q_conc->low_risk No (Dilute Solution)

Caption: Decision logic for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.